Retosiban
描述
This compound has been used in trials studying the treatment of Premature Labor and Obstetric Labour, Premature.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
highly selective oxytocin receptor antagonist; structure in first source
Structure
3D Structure
属性
IUPAC Name |
(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGDGRBPMVYPB-FDUHJNRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231559 | |
| Record name | Retosiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820957-38-8 | |
| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-4-oxazolyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820957-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retosiban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820957388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retosiban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Retosiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETOSIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIE06H28OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Retosiban in Myometrial Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retosiban is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR) developed for the treatment of preterm labor.[1][2] Its primary mechanism of action is the competitive inhibition of oxytocin binding to its receptor on myometrial cells, which effectively blocks the downstream signaling cascade responsible for uterine contractions.[1] By preventing the Gq/11-protein-mediated release of intracellular calcium, this compound promotes uterine quiescence. Furthermore, emerging evidence suggests that this compound exhibits inverse agonism, particularly by inhibiting stretch-induced, agonist-independent myometrial activation, a key factor in preterm labor associated with conditions like multiple pregnancies.[3][4] This document provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular effects of this compound within the myometrium, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The fundamental action of this compound is to prevent the physiological effects of oxytocin (OT) by blocking its binding site on the oxytocin receptor, a Class I G-protein-coupled receptor (GPCR) located on the surface of myometrial smooth muscle cells.[1][5]
The Oxytocin Signaling Cascade
In myometrial cells, the binding of oxytocin to the OTR initiates a well-characterized signaling pathway crucial for uterine contractions:[5][6][7]
-
Receptor Activation & G-Protein Coupling: Oxytocin binding induces a conformational change in the OTR, leading to the activation of the heterotrimeric G-protein Gαq/11.[5][7]
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[6][7][8]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[6][7][8] Concurrently, DAG activates Protein Kinase C (PKC), which contributes to sustained contractions and involves other signaling pathways.[7][8]
-
Contraction: The rapid increase in cytosolic Ca2+ concentration leads to its binding with calmodulin. The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK), which then phosphorylates the myosin light chain, initiating the cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction.[7]
This compound's Point of Intervention
This compound, as a competitive antagonist, binds to the OTR with high affinity but does not elicit a biological response.[1][2] Its presence at the receptor binding site physically obstructs oxytocin from binding and initiating the entire Gαq-PLC-IP3-Ca2+ cascade. This blockade is the primary mechanism by which this compound reduces the frequency and force of uterine contractions.[1] Inhibition of IP3 production by this compound has been shown to follow single-site competitive binding kinetics.[9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Retosiban's Profile: An In-depth Technical Guide to its Oxytocin Receptor Binding Affinity and Selectivity
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and selectivity of Retosiban, a potent and selective oxytocin receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the quantitative pharmacological data, representative experimental methodologies for determining these parameters, and visual representations of the relevant biological pathways and experimental workflows.
Core Pharmacological Data: Binding Affinity and Selectivity
This compound demonstrates high affinity for the human oxytocin receptor with a sub-nanomolar inhibition constant (Ki).[1][2] Its selectivity for the oxytocin receptor over the structurally related human vasopressin receptors (V1a, V1b, and V2) is a key characteristic, exceeding 1400-fold.[1][2][3] This high selectivity minimizes the potential for off-target effects related to vasopressin receptor modulation.
Table 1: this compound Binding Affinity for Oxytocin and Vasopressin Receptors
| Receptor Target | Species | Assay Type | Parameter | Value (nM) |
| Oxytocin Receptor | Human | Competitive Binding | Ki | 0.65[1][2] |
| Oxytocin Receptor | Rat | Competitive Binding | Ki | 4.1[2][4] |
| Vasopressin V1a Receptor | Human | Competitive Binding | Ki | >12000[4] |
| Vasopressin V1b Receptor | Human | Competitive Binding | Ki | >10000[4] |
| Vasopressin V2 Receptor | Human | Competitive Binding | Ki | 950[4] |
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. The following sections provide detailed, representative methodologies for the key experiments.
Representative Protocol: Oxytocin Receptor Competitive Binding Assay
This protocol outlines a standard radioligand competitive binding assay to determine the affinity of a test compound like this compound for the human oxytocin receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human oxytocin receptor expressed in a recombinant cell line (e.g., CHO-K1 or HEK293 cells).[5]
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin or a selective high-affinity radio-labeled oxytocin receptor antagonist.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the recombinant human oxytocin receptor.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Unlabeled oxytocin (1 µM final concentration).
-
Competition: Serial dilutions of this compound.
-
-
Add the radioligand to all wells at a final concentration at or below its Kd value.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Representative Protocol: Vasopressin Receptor Selectivity Assays
To determine the selectivity of this compound, similar competitive binding assays are performed using cell lines expressing the human V1a, V1b, and V2 vasopressin receptors.
Key Differences from the Oxytocin Receptor Assay:
-
Cell Lines: Use cell lines stably expressing the respective human vasopressin receptor subtype (V1a, V1b, or V2).
-
Radioligands:
-
V1a Receptor: Typically [³H]-Arginine Vasopressin (AVP) or a selective V1a antagonist radioligand.
-
V1b Receptor: Typically [³H]-Arginine Vasopressin.
-
V2 Receptor: Typically [³H]-Arginine Vasopressin.
-
-
Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin.
The remainder of the protocol, including the assay setup, incubation, separation, detection, and data analysis, follows the same principles as the oxytocin receptor binding assay.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The binding of an antagonist like this compound to the oxytocin receptor competitively blocks the binding of the endogenous ligand, oxytocin. This prevents the activation of downstream signaling cascades that lead to physiological responses such as uterine contractions. The primary signaling pathway initiated by oxytocin receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Competitive Binding Assay
The workflow for a competitive binding assay is a systematic process to determine the affinity of a test compound for a specific receptor. It involves the preparation of reagents, execution of the binding experiment, and subsequent data analysis to derive key pharmacological parameters.
Caption: A typical experimental workflow for a competitive binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Retosiban: A Technical Guide for Uterine Tissue Research
An in-depth examination of the experimental data and methodologies surrounding the oxytocin receptor antagonist, Retosiban, in the context of uterine myometrial tissue.
This compound (GSK-221,149-A) is a potent, selective, and orally active non-peptide oxytocin receptor (OTR) antagonist that has been investigated for its potential as a tocolytic agent to manage preterm labor.[1][2] This technical guide provides a comprehensive overview of the in vitro studies of this compound on uterine tissue, with a focus on its pharmacological properties, experimental protocols, and mechanism of action.
Quantitative Pharmacological Data
This compound demonstrates high affinity and selectivity for the oxytocin receptor. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Parameter | Species/Receptor | Value | Reference |
| Ki | Human OTR | 0.65 nM | [1][2][3][4] |
| Ki | Rat OTR | 4.1 nM | [2] |
| Selectivity | Over Vasopressin Receptors (V1a, V1b, V2) | >1400-fold | [2][4][5] |
Table 2: In Vitro Efficacy of this compound on Uterine Contractions
| Experimental Model | Stimulus | This compound Concentration | Effect | Reference |
| Rat Isolated Myometrial Strips | Oxytocin | 0.1 - 10 µM | Parallel rightward shift of oxytocin concentration-response curves | [2] |
| Human Myometrial Explants | Mechanical Stretch | 10 nM | Prevented stretch-induced stimulation of myometrial contractility | [6][7][8] |
| Human Myometrial Explants | Mechanical Stretch | 1 µM | Reduced response to KCl and oxytocin | [9][10] |
| Human Myometrial Strips | Spontaneous & Oxytocin-stimulated | Not specified | Significantly reduced contractile activity | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro assessment of this compound on uterine tissue.
1. Isolated Myometrial Strip Contractility Assay
This assay is a cornerstone for studying the direct effects of compounds on uterine muscle contractility.
-
Tissue Preparation:
-
Human myometrial biopsies are obtained from non-laboring women with normal term pregnancies during elective cesarean sections.[6]
-
The tissue is immediately placed in Krebs solution on ice and processed within 10 minutes.[6]
-
The myometrium is dissected into longitudinal strips (e.g., 2 x 2 x 10 mm).[12][13]
-
-
Experimental Setup:
-
Myometrial strips are mounted in physiological organ baths containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[13]
-
The strips are connected to isometric force transducers to record contractile activity.[13]
-
Tissues are allowed to equilibrate and establish regular spontaneous contractions, which serve as a baseline.[12][13]
-
-
Data Acquisition and Analysis:
-
After establishing a stable baseline, test compounds (e.g., oxytocin, this compound) are added to the organ bath in a cumulative or single-dose manner.[13]
-
Contractile force, frequency, and duration are recorded and analyzed.[13]
-
The effects of antagonists like this compound are often assessed by their ability to inhibit spontaneous or agonist-induced contractions, with parameters like IC50 and pA2 being determined.[13]
-
2. Myometrial Explant Culture Under Mechanical Stretch
This model allows for the investigation of the interplay between mechanical forces and pharmacological interventions over a longer duration.
-
Tissue Preparation and Culture:
-
Experimental Treatment:
-
Endpoint Analysis:
-
Contractility Studies: Following incubation, the explants are washed and their contractile responses to agents like KCl and oxytocin are assessed in organ baths.[6][9]
-
Biochemical Assays: Tissue lysates are collected to analyze protein expression and phosphorylation status of key signaling molecules (e.g., ERK1/2) via methods like ELISA or Western blotting.[6]
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). In the myometrium, oxytocin binding to its receptor primarily activates the Gq/11-phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent muscle contraction.[14]
Furthermore, studies have revealed that mechanical stretch of the myometrium can lead to agonist-free activation of the OTR, promoting contractility. This compound has been shown to act as an inverse agonist, inhibiting this stretch-induced activation.[6][8] This inhibitory effect is mediated, at least in part, by preventing the stretch-induced phosphorylation of extracellular signal-regulated kinase (ERK)1/2.[6][7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of an Oxytocin Receptor Antagonist (this compound, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
- 14. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Oral Retosiban: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Retosiban, a non-peptide, orally active oxytocin receptor antagonist, has been a subject of significant interest for its potential as a tocolytic agent in the management of preterm labor. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, drawing from preclinical and clinical research to offer a detailed resource for professionals in the field of drug development and reproductive health.
Executive Summary
This compound (also known as GSK221149A) is a potent and highly selective antagonist of the oxytocin receptor (OTR).[1][2] It has demonstrated efficacy in reducing uterine contractions in both animal models and human clinical trials.[3][4] Its favorable oral bioavailability distinguishes it from peptide-based antagonists like atosiban.[1][5] This guide will delve into the quantitative PK parameters, detailed experimental methodologies, and the underlying pharmacodynamic mechanisms of oral this compound.
Pharmacokinetics
Oral administration of this compound leads to rapid absorption and a relatively short half-life.[6][7] Preclinical studies in rats indicated excellent oral bioavailability, approaching 100%, with a half-life of 1.4 hours.[1] These findings have been largely mirrored in human trials.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oral this compound from published studies.
| Parameter | Species | Value | Study Details | Source |
| Oral Bioavailability | Rat | ~100% | Preclinical study | [1] |
| Half-life (t½) | Rat | 1.4 hours | Preclinical study | [1] |
| Half-life (t½) | Human (pregnant women) | 1.45 hours | Phase II pilot dose-ranging study | [6][7][8] |
| Time to Peak Concentration (Tmax) | Human (pregnant women) | 2 hours | Phase II pilot dose-ranging study | [6] |
| Clearance | Human | Low intrinsic clearance in human microsomes | In vitro study | [1] |
| Protein Binding | Human | Low (<80%) | In vitro study | [1] |
| CNS Penetration | Predicted | Low | Preclinical assessment | [1] |
Table 1: Summary of Oral this compound Pharmacokinetic Parameters
Experimental Protocols
Phase II Pilot Dose-Ranging Study in Pregnant Women:
This multicenter, double-blind, placebo-controlled study aimed to investigate the safety, tolerability, pharmacodynamics, and pharmacokinetics of intravenous (IV) and oral this compound in pregnant women experiencing spontaneous preterm labor between 34 and 35 6/7 weeks' gestation.[8]
-
Study Design: Women were randomized to receive either a 12-hour IV infusion of this compound followed by a single oral placebo dose (R-P group) or a 12-hour IV placebo infusion followed by a single oral dose of this compound (P-R group).[8]
-
Pharmacokinetic Sampling: For the oral this compound arm, blood samples were collected at pre-dose, and at 1, 2, 4, 8, and 12 hours after administration of a single 125 mg oral dose to determine the pharmacokinetic profile.[7]
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated analytical method (details not specified in the provided search results).
Pharmacodynamics
This compound exerts its tocolytic effects by competitively antagonizing the oxytocin receptor, thereby inhibiting oxytocin-mediated uterine contractions.[1] It demonstrates high affinity and selectivity for the human oxytocin receptor.
Receptor Binding and Selectivity
| Parameter | Receptor | Value | Source |
| Binding Affinity (Ki) | Human Oxytocin Receptor (hOTR) | 0.65 nM | [1][2][4] |
| Binding Affinity (Ki) | Rat Oxytocin Receptor (rOTR) | 4.1 nM | [2] |
| Selectivity | Over Vasopressin Receptors (V1a, V1b, V2) | >1400-fold | [2][4][6] |
Table 2: Receptor Binding Affinity and Selectivity of this compound
In Vitro and In Vivo Effects
-
In Vitro: In isolated rat myometrial strips, this compound produced parallel rightward shifts of oxytocin-induced concentration-response curves, indicative of competitive antagonism.[2] It also significantly reduced the contractile activity of both spontaneously active and oxytocin-stimulated human myometrial strips.[6]
-
In Vivo (Rats): Both oral and intravenous administration of this compound resulted in a dose-dependent decrease in oxytocin-induced uterine contractions.[1][3] In late-term pregnant rats, it significantly reduced spontaneous uterine contractions.[2][3]
-
In Vivo (Monkeys): Oral administration of this compound to cynomolgus monkeys between 100 and 150 days of gestational age reduced the risk of spontaneous delivery.[9][10]
Clinical Efficacy in Preterm Labor
A phase 2 proof-of-concept study demonstrated that intravenous this compound was associated with a significant increase in the time to delivery compared to placebo.[4] While a direct oral-only efficacy trial's detailed results are less clear from the provided information, the favorable oral pharmacokinetics suggest its potential as a convenient and effective tocolytic agent. However, a systematic review and meta-analysis of three randomized clinical trials concluded that with the limited high-quality evidence available, this compound demonstrated no clear benefit over placebo in the management of preterm labor.[11] It is important to note that some of the later phase 3 trials were terminated early due to slow recruitment.[12][13]
Signaling Pathway
The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, leading to myometrial contraction. This compound, as a competitive antagonist, blocks the initial binding of oxytocin to its receptor, thus inhibiting this cascade.
Furthermore, studies have shown that mechanical stretch of the myometrium can lead to agonist-free activation of the oxytocin receptor and subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), promoting contractility.[9] this compound has been shown to prevent this stretch-induced ERK1/2 phosphorylation, suggesting a role as an inverse agonist.[9]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated, with a safety profile comparable to placebo.[4][6] Adverse events have been infrequent in both mothers and newborns.[6][7][8] Follow-up studies of infants born to mothers who participated in this compound trials have not shown any unexpected adverse outcomes or impairments.[14]
Conclusion
Oral this compound presents a promising pharmacokinetic profile, characterized by rapid absorption and good bioavailability. Its high potency and selectivity as an oxytocin receptor antagonist translate into clear pharmacodynamic effects on uterine contractility. While the clinical development of this compound has faced challenges, the comprehensive data gathered to date provide a valuable foundation for future research and development of orally active tocolytics. The detailed understanding of its mechanism of action, including its potential as an inverse agonist in response to myometrial stretch, opens avenues for targeted therapeutic strategies in the prevention and management of preterm labor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Outcomes in Infants Born to Mothers Participating in this compound Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Retosiban's Effect on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retosiban is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1] It is under investigation as a tocolytic agent for the management of preterm labor.[1][2] The primary mechanism of action of this compound involves the competitive blockade of oxytocin binding to its receptor, thereby attenuating the signaling cascade that leads to uterine contractions. A critical component of this signaling pathway is the mobilization of intracellular calcium ([Ca2+]i). This technical guide provides an in-depth overview of this compound's effect on intracellular calcium signaling, including detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.
Mechanism of Action: Inhibition of Oxytocin-Induced Calcium Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.[3] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium release is often followed by an influx of extracellular calcium through store-operated and voltage-gated calcium channels, leading to a sustained increase in intracellular calcium concentration.[3][4] This elevation in [Ca2+]i is the primary trigger for the cascade of events leading to myometrial cell contraction.
This compound, as a competitive antagonist, binds to the oxytocin receptor and prevents the conformational changes necessary for Gq/11 protein activation. This directly inhibits the production of IP3 and the subsequent release of calcium from intracellular stores.[5] Furthermore, some evidence suggests that this compound may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the oxytocin receptor, thereby further suppressing downstream signaling.[6]
Quantitative Data
The following tables summarize the available quantitative data on this compound's potency and efficacy in inhibiting oxytocin receptor-mediated responses.
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | Human OTR | 0.65 nM | [1] |
| Rat OTR | 4.1 nM | [1] | |
| In Vivo Potency (Uterine Contractions) | Anesthetized, non-pregnant rats (ID50) | 0.27 mg/kg (i.v.) | [1] |
| Anesthetized, non-pregnant rats (IC50) | 180 nM | [1] | |
| Selectivity | OTR vs. Vasopressin Receptors (V1a, V1b, V2) | >1400-fold | [2] |
| Functional Inhibition of Uterine Contractions |
| Effect |
| Inhibition of stretch-induced maximal response to oxytocin |
| Reduction in the number of uterine contractions in women in spontaneous preterm labor |
Experimental Protocols
In Vitro Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the measurement of oxytocin-induced changes in intracellular calcium concentration in cultured human myometrial cells and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured human myometrial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fura-2 acetoxymethyl ester (Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Oxytocin
-
This compound
-
Ionomycin
-
EGTA
-
Fluorescence microscope with an imaging system capable of ratiometric analysis (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Culture human myometrial cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency on glass coverslips.
-
Dye Loading:
-
Prepare a loading buffer containing HBS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.
-
Wash the cells once with HBS.
-
Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
To study the effect of this compound, pre-incubate the cells with the desired concentration of this compound for 10-20 minutes.
-
Stimulate the cells with a specific concentration of oxytocin (e.g., 100 nM) in the continued presence of this compound (or vehicle control).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Normalize the data to the baseline fluorescence ratio.
-
Determine the peak response to oxytocin in the presence and absence of different concentrations of this compound to quantify the inhibitory effect.
-
-
Calibration (Optional): At the end of each experiment, perfuse the cells with a calcium-free HBS containing EGTA and a high concentration of ionomycin to determine the minimum fluorescence ratio (Rmin). Subsequently, perfuse with HBS containing a saturating concentration of calcium and ionomycin to determine the maximum fluorescence ratio (Rmax). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.
In Vitro Uterine Contractility Assay
This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to determine the inhibitory effect of this compound on oxytocin-induced contractions.
Materials:
-
Fresh human myometrial biopsies
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Multi-chamber organ bath system with isometric force transducers
-
Data acquisition system
-
Oxytocin
-
This compound
Procedure:
-
Tissue Preparation:
-
Obtain fresh human myometrial biopsies and immediately place them in ice-cold Krebs-bicarbonate solution.
-
Carefully dissect longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).
-
-
Mounting and Equilibration:
-
Mount the myometrial strips vertically in the organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a passive tension of 1-2 grams to each strip and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.
-
-
Induction of Contractions:
-
After the equilibration period, induce stable and robust contractions by adding a submaximal concentration of oxytocin (e.g., 10 nM) to the organ bath.
-
-
Application of this compound:
-
Once stable oxytocin-induced contractions are established, begin the cumulative addition of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 1 µM).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 15-20 minutes) before adding the next concentration.
-
-
Data Analysis:
-
Record the frequency and amplitude of the contractions.
-
Calculate the area under the curve (AUC) to quantify the total contractile activity.
-
Express the inhibitory effect of this compound as a percentage of the maximal oxytocin-induced contraction.
-
Construct a dose-response curve and calculate the IC50 value for this compound's inhibition of oxytocin-induced contractions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Oxytocin signaling pathway leading to myometrial contraction and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of an Oxytocin Receptor Antagonist (this compound, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Retosiban (GSK-221,149-A): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Retosiban (GSK-221,149-A) is a potent and highly selective, orally bioavailable, non-peptide oxytocin receptor antagonist that was developed by GlaxoSmithKline for the potential treatment of preterm labor. By competitively blocking the oxytocin receptor, this compound inhibits uterine contractions, offering a potential therapeutic intervention to delay premature birth. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties, preclinical and clinical evaluation, and the experimental methodologies employed in its assessment.
Introduction
Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Oxytocin, a neurohypophysial hormone, plays a crucial role in initiating and maintaining uterine contractions during labor through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The development of oxytocin receptor antagonists has therefore been a key strategy in the therapeutic approach to tocolysis, the inhibition of uterine contractions. This compound emerged as a promising second-generation, non-peptide OTR antagonist with high affinity and selectivity, designed to overcome the limitations of earlier tocolytic agents.
Discovery and Synthesis
The discovery of this compound was the culmination of extensive structure-activity relationship (SAR) studies aimed at identifying potent and selective, orally active non-peptide oxytocin receptor antagonists. The core of the molecule is a 2,5-diketopiperazine scaffold.
Synthesis of this compound
A key step in the synthesis of this compound involves a four-component Ugi reaction. This multicomponent reaction allows for the efficient and stereoselective construction of the core structure.
Experimental Protocol: Ugi Reaction for this compound Synthesis
A general protocol for the Ugi reaction to form the linear precursor to the diketopiperazine core of this compound is as follows:
-
Reactants:
-
An appropriate N-protected α-amino acid (e.g., with a Boc or Cbz protecting group).
-
An aldehyde or ketone.
-
An isocyanide.
-
A carboxylic acid.
-
-
Solvent: The reaction is typically carried out in a protic solvent such as methanol or ethanol.
-
Procedure:
-
The amine and carbonyl components are mixed to form an imine in situ.
-
The carboxylic acid and isocyanide are then added to the reaction mixture.
-
The reaction proceeds at room temperature, and the Ugi product, a bis-amide, is formed.
-
-
Post-Ugi Modification for Diketopiperazine Formation:
-
The protecting group on the α-amino acid is removed (e.g., acid-catalyzed cleavage of a Boc group).
-
The resulting free amine undergoes an intramolecular cyclization via nucleophilic attack on an ester or activated carboxyl group, forming the 2,5-diketopiperazine ring.
-
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound functions as a competitive antagonist of the oxytocin receptor.[1] By binding to the OTR, it prevents oxytocin from activating its downstream signaling pathways, thereby inhibiting uterine smooth muscle contractions.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a Gq/11-protein coupled receptor. Its activation by oxytocin initiates a signaling cascade that leads to uterine muscle contraction. This compound blocks this pathway at the initial receptor binding step.
Preclinical Pharmacology
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Studies
4.1.1. Receptor Binding Affinity
The affinity of this compound for the human and rat oxytocin receptors was determined using radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes expressing the oxytocin receptor are prepared from a suitable source, such as CHO-K1 cells stably transfected with the human oxytocin receptor.
-
Radioligand: A radiolabeled oxytocin receptor antagonist, such as [³H]-vasopressin or a specific tritiated oxytocin antagonist, is used.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.
-
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
4.1.2. In Vitro Uterine Contraction Assays
The functional antagonist activity of this compound was assessed by its ability to inhibit oxytocin-induced contractions in isolated uterine tissue.
Experimental Protocol: In Vitro Uterine Myometrial Strip Contraction Assay
-
Tissue Preparation: Myometrial strips are obtained from pregnant or non-pregnant rats or from human biopsies taken during cesarean section. The strips are dissected and mounted in organ baths.
-
Organ Bath Setup: The tissue strips are suspended in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Data Acquisition: The transducer records changes in muscle tension, which are digitized and recorded.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate and establish regular spontaneous or oxytocin-induced contractions.
-
Cumulative concentrations of this compound are added to the organ bath, and the inhibitory effect on the amplitude and frequency of contractions is measured.
-
-
Data Analysis: Concentration-response curves are constructed to determine the potency of this compound, often expressed as the pA₂, a measure of antagonist potency.
In Vivo Studies
In vivo studies in animal models, primarily rats, were conducted to evaluate the efficacy of this compound in inhibiting uterine contractions.
Experimental Protocol: In Vivo Inhibition of Uterine Contractions in Anesthetized Rats
-
Animal Model: Anesthetized, non-pregnant female rats are used. Anesthesia is induced and maintained throughout the experiment.
-
Surgical Preparation:
-
A catheter is inserted into a jugular vein for drug administration.
-
A catheter is placed in a carotid artery for blood pressure monitoring.
-
A small, fluid-filled balloon catheter is inserted into the uterine horn to measure intrauterine pressure changes, which reflect uterine contractions.
-
-
Experimental Procedure:
-
A baseline of uterine contractions is established, often induced by a continuous infusion of oxytocin.
-
This compound is administered intravenously as a bolus or infusion at various doses.
-
-
Endpoint Measurement: The primary endpoint is the reduction in the frequency and amplitude of oxytocin-induced uterine contractions.
-
Data Analysis: Dose-response curves are generated to determine the dose of this compound required to produce a 50% inhibition of uterine contractions (ID₅₀).
Pharmacokinetics and Metabolism
Pharmacokinetic studies were conducted in animals and humans to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| Human OTR | 0.65 nM | [1][2] | |
| Rat OTR | 4.1 nM | [2] | |
| Selectivity | |||
| Over Vasopressin Receptors (V1a, V1b, V2) | Human | >1400-fold | [3] |
| In Vivo Efficacy (ID₅₀) | |||
| Inhibition of Oxytocin-Induced Uterine Contractions | Rat (i.v.) | 0.27 mg/kg | [2] |
| Pharmacokinetics | |||
| Half-life | Rat (oral) | 1.4 hours | [1] |
| Half-life | Human (oral) | 1.45 hours | [3] |
| Oral Bioavailability | Rat | ~100% | [1] |
Clinical Development
This compound underwent a clinical development program that included Phase I, II, and III trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Studies
Phase I trials were conducted in healthy, non-pregnant female volunteers to assess the safety, tolerability, and pharmacokinetic profile of single and multiple doses of this compound administered orally and intravenously.[3] These studies established a favorable safety and pharmacokinetic profile.[3]
Phase II Studies
Phase II studies were designed to evaluate the efficacy of this compound in suppressing uterine contractions in pregnant women experiencing preterm labor.
Clinical Trial Design: Phase II Proof-of-Concept Study (NCT00404768)
-
Objective: To investigate the efficacy and safety of intravenous this compound in women with spontaneous preterm labor.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Population: Pregnant women between 30 and 35 6/7 weeks' gestation with spontaneous preterm labor.
-
Intervention: Intravenous administration of this compound or placebo for 48 hours.
-
Primary Endpoint: Uterine quiescence (defined as four or fewer contractions per hour).
-
Key Findings: While not statistically significant for the primary endpoint, intravenous this compound was associated with a longer time to delivery compared to placebo and demonstrated a favorable safety profile.[4]
| Outcome | This compound (n=30) | Placebo (n=34) | Relative Risk (95% CrI) |
| Uterine Quiescence at 6 hours | 62% | 41% | 1.53 (0.98, 2.48) |
| Mean Time to Delivery | +8.2 days | ||
| Preterm Births (<37 weeks) | 18.7% | 47.2% | 0.38 (0.15, 0.81) |
Data from a Phase II proof-of-concept study.[4]
Phase III Studies
Based on the promising results from the Phase II trials, a Phase III program was initiated in 2015 to further evaluate the efficacy and safety of this compound for improving neonatal outcomes in women with spontaneous preterm labor.[5][6] The program included two main trials: one comparing this compound to placebo and another comparing it to atosiban, another oxytocin antagonist.[7]
Clinical Trial Design: Phase III Efficacy and Safety Study (e.g., NCT02377466)
-
Objective: To demonstrate the superiority of intravenous this compound over placebo in prolonging pregnancy and improving neonatal outcomes.
-
Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Population: Females aged 12 to 45 years with a singleton pregnancy in spontaneous preterm labor between 24 and 33 6/7 weeks of gestation.
-
Intervention: Intravenous infusion of this compound or placebo for 48 hours.
-
Co-primary Endpoints:
-
Time to delivery or treatment failure.
-
A composite of neonatal morbidity and mortality.
-
Unfortunately, the Phase III trials were terminated early due to slow recruitment.[7]
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated, with an adverse event profile comparable to placebo.[3][4]
Conclusion
This compound represents a significant advancement in the development of selective, non-peptide oxytocin receptor antagonists. Its discovery and preclinical development demonstrated high potency, selectivity, and efficacy in relevant models of uterine contraction. While the clinical development program showed promise in early phases for delaying preterm labor with a favorable safety profile, the Phase III trials were unfortunately terminated before completion. The comprehensive data gathered throughout its development, from synthesis to clinical evaluation, provide valuable insights for the future design and development of tocolytic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. baranlab.org [baranlab.org]
Retosiban: An In-depth Analysis of a Highly Selective Oxytocin Receptor Antagonist and the Assessment of Its Molecular Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Retosiban (GSK-221149-A) is a potent and highly selective, orally active antagonist of the oxytocin receptor (OTR) that has been investigated primarily for the treatment of preterm labor.[1][2][3] Its mechanism of action centers on the competitive inhibition of oxytocin binding to its receptor, thereby reducing uterine contractions.[1][4] A critical aspect of its pharmacological profile is its remarkable selectivity for the OTR, particularly over the structurally related vasopressin receptors. This high selectivity is a key attribute, minimizing the potential for off-target effects. This technical guide provides a comprehensive overview of the known molecular interactions of this compound, with a focus on its selectivity profile. In the absence of publicly available data on specific molecular targets beyond the OTR and vasopressin receptors, this document details the standard experimental methodologies employed to assess off-target binding and functional activity for a G-protein coupled receptor (GPCR) ligand like this compound.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, lactation, and uterine contractility during childbirth.[5] The oxytocin receptor (OTR) is a class A GPCR that, upon activation, primarily couples to Gq/11 G-proteins. This coupling initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, which, in conjunction with calcium influx through voltage-gated channels, activates calmodulin and myosin light-chain kinase, resulting in myometrial smooth muscle contraction.[5]
This compound has been developed as a tocolytic agent to counteract the effects of oxytocin and prevent preterm birth.[3][6] Its high affinity for the human oxytocin receptor is a key feature of its pharmacological profile.
Quantitative Analysis of this compound's Selectivity
The selectivity of a drug candidate is a paramount consideration in drug development, as it directly influences the therapeutic window and the potential for adverse effects. This compound has demonstrated a high degree of selectivity for the oxytocin receptor. The available quantitative data on its binding affinity and inhibitory concentrations are summarized in the table below.
| Target | Ligand/Substrate | Assay Type | Value | Reference |
| Human Oxytocin Receptor | This compound | Ki (inhibition constant) | 0.65 nM | [1][2] |
| Rat Oxytocin Receptor | This compound | Ki (inhibition constant) | 4.1 nM | [2] |
| Human Vasopressin V1a Receptor | This compound | Selectivity Ratio | >1400-fold vs. OTR | [1][6] |
| Human Vasopressin V1b Receptor | This compound | Selectivity Ratio | >1400-fold vs. OTR | [6] |
| Human Vasopressin V2 Receptor | This compound | Selectivity Ratio | >1400-fold vs. OTR | [6] |
| Cytochrome P450 (CYP) Isoforms | This compound | IC50 (half maximal inhibitory concentration) | > 100 µM | [1] |
Table 1: Quantitative Selectivity Profile of this compound
Methodologies for Assessing Off-Target Molecular Interactions
To ensure the safety and efficacy of a drug candidate like this compound, a thorough evaluation of its potential off-target interactions is crucial. This is typically achieved through a combination of in vitro binding and functional assays against a broad panel of receptors, ion channels, and enzymes.
Radioligand Binding Assays for Selectivity Profiling
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] In the context of off-target screening, a competitive binding format is commonly employed.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Membranes are prepared from cell lines recombinantly expressing the off-target receptor of interest or from tissues known to endogenously express the receptor.[8]
-
Radioligand Selection: A specific radiolabeled ligand with high affinity and selectivity for the target receptor is chosen.
-
Assay Setup: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the prepared receptor membranes.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[7]
-
Detection: The radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Figure 1: General workflow for a competitive radioligand binding assay.
Functional Assays for Off-Target Activity
While binding assays provide information on affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at an off-target receptor. The choice of assay depends on the signaling pathway of the receptor being investigated.
Experimental Protocol: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs
-
Cell Culture: Cells expressing the target Gs or Gi-coupled receptor are cultured in microplates.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound).
-
Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, an agonist that stimulates adenylyl cyclase (e.g., forskolin) is added to increase basal cAMP levels.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescent resonance energy transfer (BRET).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs
-
Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.
-
Data Analysis: The magnitude and kinetics of the calcium response are analyzed to determine the activity of the compound.
Signaling Pathways
Understanding the primary signaling pathway of this compound at the oxytocin receptor is fundamental for interpreting its overall pharmacological profile.
Figure 2: Antagonistic effect of this compound on the OTR signaling pathway.
Conclusion
This compound is a highly selective oxytocin receptor antagonist with a well-defined primary mechanism of action. The available data strongly indicates a favorable selectivity profile, particularly with a more than 1400-fold selectivity over vasopressin receptors and minimal interaction with cytochrome P450 enzymes.[1][6] While comprehensive public data on its interaction with a wider range of molecular targets is not available, the established methodologies of radioligand binding assays and functional screens provide a robust framework for assessing such potential off-target effects. For a compound like this compound, where high selectivity is a key design feature, the absence of significant off-target interactions in preclinical profiling is a critical determinant of its safety and therapeutic potential. Further research and publication of broader selectivity screening data would provide a more complete picture of this compound's molecular interactions.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
Preclinical Safety and Toxicology of Retosiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical safety and toxicology data for Retosiban (GSK-221149-A). Detailed protocols and comprehensive quantitative data from pivotal regulatory toxicology studies are often proprietary and not fully disclosed in the public domain. The information herein is intended for informational purposes and should be supplemented with further independent research.
Introduction
This compound is a potent and highly selective, orally bioavailable, non-peptide oxytocin receptor antagonist that was under development by GlaxoSmithKline for the potential treatment of preterm labor.[1] Its mechanism of action involves competitively blocking the oxytocin receptor, thereby inhibiting oxytocin-induced uterine contractions.[1] A comprehensive preclinical safety and toxicology program is essential to support the clinical development of such a compound, particularly given its intended use in pregnant women. This guide provides a consolidated overview of the available preclinical data for this compound, focusing on its safety pharmacology, pharmacokinetics, and toxicology profile in various animal models.
Pharmacodynamics
This compound demonstrates high affinity and selectivity for the oxytocin receptor. In vitro studies have quantified its binding affinity and functional antagonism.
Table 1: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Species | Value | Reference |
| Oxytocin Receptor Binding Affinity (Ki) | Human | 0.65 nM | [1] |
| Selectivity over Vasopressin V1a, V1b, and V2 receptors | Human | >1400-fold | [2] |
In functional assays, this compound has been shown to inhibit both spontaneous and oxytocin-induced contractions of human myometrial strips.[2] Furthermore, in vivo studies in rats demonstrated a dose-dependent decrease in oxytocin-induced uterine contractions following both intravenous and oral administration.[2] In late-term pregnant rats, intravenous this compound significantly reduced spontaneous uterine activity.[2]
Signaling Pathway
This compound exerts its effects by blocking the canonical oxytocin receptor signaling pathway in myometrial cells. Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of myosin light chains and subsequent muscle contraction. This compound competitively antagonizes oxytocin at the receptor level, thereby inhibiting these downstream signaling events.
Pharmacokinetics
Pharmacokinetic studies have been conducted in several preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Species | Route | Value | Reference |
| Oral Bioavailability | Rat | Oral | ~100% | [1] |
| Half-life | Rat | Oral | 1.4 hours | [1] |
| Intrinsic Clearance | Rat, Dog, Cynomolgus Monkey | In vitro (microsomes) | Low to moderate | [1] |
| Intrinsic Clearance | Human | In vitro (microsomes) | Low | [1] |
| Cytochrome P450 Inhibition | - | In vitro | No significant inhibition (IC50 > 100µM) | [1] |
| Protein Binding | - | - | <80% | [1] |
These data indicate that this compound has favorable pharmacokinetic properties in preclinical species, including good oral bioavailability in the rat and a low potential for drug-drug interactions mediated by cytochrome P450 inhibition.[1]
Preclinical Safety and Toxicology
A comprehensive preclinical safety program is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) prior to the initiation of human clinical trials.[3] While detailed study reports for this compound are not publicly available, information from published literature indicates that an extensive series of toxicological experiments were performed.[3] The safety data from these studies were reviewed by both the FDA and EMA.[3]
General Toxicology
Single-Dose and Repeat-Dose Toxicity: Standard single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent) are typically required to support clinical trials. While specific study designs and results for this compound are not detailed in the available literature, it is stated that Phase I clinical studies in healthy nonpregnant women were preceded by preclinical assessments where this compound was found to be well-tolerated.[2]
Experimental Protocol (General) While the specific protocol for this compound is not available, a general repeat-dose toxicity study would involve the following:
-
Species: Typically rat and a non-rodent species (e.g., dog or monkey).
-
Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group. The high dose is intended to elicit some toxicity, the low dose is often a no-observed-adverse-effect level (NOAEL), and the mid-dose is an intermediate.
-
Duration: The duration of the study is dependent on the intended duration of the clinical trial.
-
Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For a drug like this compound, this would typically include an assessment of cardiovascular, respiratory, and central nervous system functions. The available data mentions a good cytochrome P450 profile and low predicted CNS penetration, suggesting a favorable safety pharmacology profile in these respects.[1]
Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a drug to cause genetic mutations or chromosomal damage. This typically includes:
-
A test for gene mutation in bacteria (e.g., Ames test).
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).
The results of these studies for this compound are not publicly available.
Carcinogenicity
Carcinogenicity studies are long-term studies (typically two years in rodents) designed to assess the tumorigenic potential of a drug. These studies are generally required for drugs that are intended for long-term or chronic intermittent use. Given the intended short-term use of this compound for preterm labor, the requirement for full carcinogenicity studies may have been evaluated on a case-by-case basis by regulatory agencies. No public data on the carcinogenicity of this compound is available.
Reproductive and Developmental Toxicology
Given the intended patient population, a thorough investigation of the potential effects of this compound on reproduction and development is critical. These studies are typically conducted in compliance with ICH S5 guidelines.
An extensive series of toxicological experiments were performed in a nonhuman primate model (cynomolgus monkey) as a requirement from the FDA prior to clinical studies in pregnant women.[3]
Experimental Protocol: Cynomolgus Monkey Developmental Toxicology Study (Partial) Based on available information, a partial description of the protocol is as follows:
-
Species: Cynomolgus monkeys.
-
Study Design: Pregnant animals were assigned to dosing groups on day 90 post-coitum.
-
Dose Groups: At least a vehicle control and likely multiple dose levels of this compound were included.
-
Parameters Monitored:
-
Maternal: Clinical signs, ultrasonography, fetal heart rates, weekly body weight, and food consumption.
-
Fetal/Neonatal (at Cesarean delivery): Fetal blood pH, hematocrit, hemoglobin, blood gas, placental weight and morphology, fetal weight, external morphology, and gross organ morphology. Microscopic evaluation of the kidney and lung was also performed.
-
Postnatal (for spontaneously delivered animals): Maternal and offspring evaluation for 6 months, including offspring electrocardiogram, neuromuscular development, body weights, and clinical observations. Infant blood sampling was conducted at 3 months of age.
-
The published results of this study indicated that there were "no this compound-related effects on any of the experimental endpoints evaluated that precluded the administration of this compound to pregnant women."[3]
Summary and Conclusion
The publicly available preclinical data for this compound suggest a favorable safety profile. It is a potent and highly selective oxytocin receptor antagonist with good oral bioavailability in rats and a low potential for CYP450-mediated drug interactions.[1] Importantly, extensive toxicology studies in pregnant cynomolgus monkeys, a relevant nonhuman primate model, did not reveal any safety concerns that would prevent its clinical investigation in pregnant women.[3]
However, a comprehensive assessment of the preclinical safety and toxicology of this compound is limited by the lack of publicly available detailed reports on single-dose and repeat-dose toxicity, a full genotoxicity battery, and potential carcinogenicity studies. While the development of this compound was discontinued for reasons related to clinical trial recruitment, the available preclinical data supported its progression into late-stage clinical trials, indicating that it met the necessary regulatory safety requirements at the time. This technical guide provides a summary of the accessible information, which can serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Ballet of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Retosiban Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of Retosiban and its analogues, a class of potent and selective oxytocin receptor antagonists. This compound, a 2,5-diketopiperazine derivative, has been a focal point in the quest for effective tocolytic agents to manage preterm labor. Understanding the intricate relationship between the chemical structure of these analogues and their biological activity is paramount for the rational design of next-generation therapeutics with improved pharmacological profiles. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological and experimental pathways to facilitate further research and development in this field.
Core Structural Insights and Quantitative SAR
The pharmacological activity of this compound analogues is profoundly influenced by stereochemistry and substitutions at key positions of the 2,5-diketopiperazine core. The (3R, 6R, 7R)-stereochemistry is crucial for optimal potency, with other isomers exhibiting significantly lower activity. The central scaffold and key functional groups are essential for high antagonist potency and binding to the oxytocin receptor.
Key Structural-Activity Relationships:
-
Position 3: An indanyl group at this position has been identified as optimal for oxytocin receptor antagonist potency. Replacement with phenethyl or benzyl groups leads to a progressive decrease in activity.
-
Position 6: A branched four-carbon alkyl group, specifically (S)-sec-Butyl, is preferred at this position. Smaller alkyl groups result in reduced antagonist activity.
-
Position 7 (Amide Side-Chain): The stereochemistry at the C-7 position of the acyclic amide attached to the N1-position is critical. The (R)-isomer of the 2-methyl oxazole ring is significantly more potent than the (S)-isomer. For instance, the (3R, 6R, 7S)-isomer of this compound is 10-fold less potent than the (3R, 6R, 7R)-isomer. The 2-methyl oxazole ring also contributes to favorable pharmacokinetic properties, including good aqueous solubility, low protein binding, and minimal interaction with cytochrome P450 enzymes.
The following tables summarize the quantitative SAR data for a series of this compound analogues based on the 2,5-diketopiperazine scaffold.
Table 1: SAR of Modifications at Position 3 of the 2,5-Diketopiperazine Core
| Compound ID | R Group at Position 3 | hOTR Binding Affinity (pKi) |
| This compound | Indanyl | 9.19 |
| Analogue 1 | Phenethyl | 8.5 |
| Analogue 2 | Benzyl | 8.2 |
Data synthesized from multiple sources.
Table 2: SAR of Modifications on the Aryl Ring of the Amide Side-Chain
| Compound ID | Aryl Ring Substitution | hOTR Binding Affinity (pKi) | Selectivity vs. hV1a Receptor |
| Analogue 3 | Phenyl | 8.7 | >1000-fold |
| Analogue 4 | 2'-Fluorophenyl | 8.8 | >1000-fold |
| Analogue 5 (GSK-37) | 2',4'-Difluorophenyl | 8.9 | >1000-fold |
| Analogue 6 | 4'-Methoxyphenyl | 8.6 | >1000-fold |
Data from a study on 2,5-diketopiperazine oxytocin antagonists.[1]
Table 3: In Vivo Potency of Selected Analogues
| Compound | Rat Uterine Contraction Inhibition (DR10, mg/kg IV) |
| Atosiban | 1.0 |
| Analogue 5 (GSK-37) | 0.44 |
DR10 is the dose required to produce a 10-fold shift in the oxytocin dose-response curve.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogues. The following sections provide protocols for key in vitro assays.
Radioligand Binding Assay for Human Oxytocin Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds for the human oxytocin receptor (hOTR).
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor (CHO-hOTR).
-
Radioligand: [³H]-Oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test Compounds: this compound analogues dissolved in a suitable solvent (e.g., DMSO).
-
Unlabeled Oxytocin: For determination of non-specific binding.
-
96-well Filter Plates: GF/C filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw CHO-hOTR cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Oxytocin solution (at a concentration near its Kd, typically 1-2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled oxytocin (e.g., 1 µM), 50 µL of [³H]-Oxytocin solution, and 100 µL of the diluted membrane preparation.
-
Competition Binding: 50 µL of serial dilutions of the test compound, 50 µL of [³H]-Oxytocin solution, and 100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the GF/C filter plate. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound analogues to antagonize oxytocin-induced increases in intracellular calcium concentration.
Materials:
-
Cells: CHO cells stably co-expressing the human oxytocin receptor and a promiscuous G-protein (e.g., Gα16) or human myometrial cells.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: To prevent dye leakage from the cells.
-
Oxytocin: As the agonist.
-
Test Compounds: this compound analogues.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in Assay Buffer). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: After incubation, wash the cells with Assay Buffer. Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of oxytocin (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handler.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of oxytocin over a period of 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity upon oxytocin stimulation reflects the intracellular calcium mobilization. The inhibitory effect of the test compounds is quantified by the reduction in this fluorescence signal. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Efficacy Model: Inhibition of Uterine Contractions in Pregnant Rats
This protocol assesses the in vivo tocolytic activity of this compound analogues.
Animals:
-
Late-term pregnant Sprague-Dawley rats (gestational day 19-21).
Procedure:
-
Animal Preparation: Anesthetize the pregnant rat and expose the uterus. Place a catheter in the jugular vein for drug administration and a pressure transducer in the uterine horn to monitor contractions.
-
Baseline Measurement: Record spontaneous uterine contractions for a baseline period.
-
Oxytocin Challenge: Administer a bolus of oxytocin intravenously to induce uterine contractions and establish a control response.
-
Test Compound Administration: Administer the this compound analogue intravenously at various doses.
-
Post-treatment Oxytocin Challenge: After a set period, re-challenge with the same dose of oxytocin to assess the inhibitory effect of the test compound on oxytocin-induced contractions.
-
Data Analysis: Quantify the reduction in the frequency and amplitude of uterine contractions following treatment with the analogue. Calculate the dose required to produce a certain level of inhibition (e.g., DR10, the dose that causes a 10-fold rightward shift in the oxytocin dose-response curve).[1]
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway leading to myometrial contraction.
Experimental Workflow for this compound Analogue Development
Caption: Preclinical development workflow for oxytocin receptor antagonists.
References
Methodological & Application
Application Note: High-Throughput Cell-Based Assay for Measuring Retosiban Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retosiban is a potent and highly selective, orally active antagonist of the oxytocin receptor (OTR).[1] It is under development for the treatment of preterm labor by inhibiting oxytocin-induced uterine contractions.[1][2][3] Accurate determination of this compound's potency is crucial for its preclinical and clinical development. This application note provides detailed protocols for a cell-based assay to measure the potency of this compound and other OTR antagonists. The primary method described is a calcium mobilization assay, a robust and high-throughput compatible method for assessing the functional activity of Gq-coupled G protein-coupled receptors (GPCRs) like the OTR.
This compound acts as a competitive antagonist at the oxytocin receptor.[2] It has a high affinity for the human oxytocin receptor, with a reported Ki value of 0.65 nM, and exhibits over 1400-fold selectivity over the related vasopressin receptors.[1] The oxytocin receptor is a class A GPCR that primarily couples to the Gαq/11 subunit of the heterotrimeric G protein.[4][5] Activation of the OTR by its endogenous ligand, oxytocin, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.[5][6][7]
Signaling Pathway
The activation of the oxytocin receptor initiates a signaling cascade that is fundamental to its physiological effects. The following diagram illustrates the Gq-mediated signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Application Notes and Protocols for Studying Retosiban's Tcolytic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Retosiban, a selective oxytocin receptor (OTR) antagonist, for its tocolytic effects. The following sections detail the mechanism of action, key quantitative data from animal studies, and experimental protocols to guide researchers in this field.
Introduction
This compound is an orally active, nonpeptide oxytocin receptor antagonist that has been investigated for its potential as a tocolytic agent to manage preterm labor.[1] It exhibits high selectivity for the oxytocin receptor over vasopressin receptors.[1] Animal models have been instrumental in elucidating the mechanism of action and evaluating the in vivo efficacy of this compound. Key models include rats for studying effects on uterine contractions and non-human primates, specifically cynomolgus monkeys, for assessing the impact on the timing of spontaneous labor.[1][2][3]
Mechanism of Action
This compound functions as a competitive antagonist and a putative inverse agonist of the oxytocin receptor (OTR).[2][4] In the context of preterm labor, particularly in cases of multiple pregnancies, myometrial stretch is a significant factor contributing to increased uterine contractility. This stretch can lead to agonist-free activation of the OTR.[2] this compound is thought to counteract this by stabilizing the OTR in an inactive conformation, thereby preventing the downstream signaling cascade that leads to myometrial contractions.[2] This mechanism involves the inhibition of the ERK1/2 signaling pathway, which is activated by OTR stimulation.[2][5]
Signaling Pathway of this compound's Tocolytic Action
Caption: Proposed signaling pathway of this compound's tocolytic action.
Quantitative Data from Animal Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Uterine Contractions
| Parameter | Treatment Group | Route of Administration | Dosage | Outcome | Reference |
| Oxytocin-induced uterine contractions | This compound | Oral or Intravenous | Not specified | Dose-dependent decrease in contractions | [3] |
| Spontaneous uterine contractions (late-term pregnant rats) | This compound | Intravenous | Not specified | Significant reduction in contractions | [1][3] |
Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys
| Parameter | Treatment Group | Route of Administration | Dosage | Gestational Age | Outcome | Reference |
| Spontaneous Delivery | This compound | Oral | 100 mg/kg | 100 to 150 days | Reduced risk of spontaneous delivery (P = 0.045) | [6] |
| Spontaneous Delivery | This compound | Oral | 300 mg/kg | 100 to 150 days | Reduced risk of spontaneous delivery (P = 0.026) | [6] |
| Spontaneous Delivery (Combined Doses) | This compound | Oral | 100 or 300 mg/kg | 100 to 150 days | Hazard Ratio = 0.07 (95% CI 0.01 to 0.60, P = 0.015) | [2][5] |
Table 3: In Vitro Efficacy of this compound on Human Myometrial Explants
| Parameter | Treatment Group | Concentration | Outcome | Reference |
| Stretch-induced myometrial contractility | This compound | 10 nM | Prevention of stretch-induced stimulation of contractility | [2][5] |
| Stretch-induced phosphorylation of ERK1/2 | This compound | 10 nM | 53% reduction (P < 0.0001) | [2] |
| Stretch-induced phosphorylation of ERK1/2 | This compound | 1 µM | 62% reduction (P = 0.0005) | [2] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
Protocol 1: In Vivo Evaluation of this compound's Tocolytic Effect in Late-Term Pregnant Rats
Objective: To assess the ability of this compound to inhibit spontaneous uterine contractions in a rat model.
Materials:
-
Late-term pregnant rats (gestational day 19-21)
-
This compound solution for intravenous administration
-
Vehicle control solution
-
Anesthesia (e.g., isoflurane)
-
Uterine contraction monitoring equipment (e.g., intrauterine pressure catheter)
-
Data acquisition system
Procedure:
-
Anesthetize the late-term pregnant rat according to an approved protocol.
-
Surgically implant a uterine pressure catheter to monitor intrauterine pressure changes, which reflect uterine contractions.
-
Allow the animal to stabilize and record baseline uterine activity for a defined period.
-
Administer this compound or vehicle control intravenously via a cannulated vein (e.g., jugular or femoral vein).
-
Continuously monitor and record uterine contractions for a specified duration post-administration.
-
Analyze the data to determine the frequency, amplitude, and duration of uterine contractions before and after treatment.
Expected Outcome: A significant reduction in spontaneous uterine contractions in the this compound-treated group compared to the vehicle control group.[1][3]
Protocol 2: In Vivo Evaluation of this compound on the Timing of Labor in Cynomolgus Monkeys
Objective: To determine if oral administration of this compound can delay the onset of spontaneous labor in pregnant cynomolgus monkeys.
Materials:
-
Pregnant cynomolgus monkeys (Macaca fascicularis)
-
This compound for oral administration (e.g., in a palatable treat or via gavage)
-
Vehicle control
-
Animal housing and monitoring facilities
-
Veterinary support for monitoring pregnancy and delivery
Procedure:
-
Acclimate pregnant cynomolgus monkeys to the housing and dosing procedures. All animal studies must be ethically reviewed and conducted in accordance with relevant regulations.[2][6]
-
Initiate daily oral administration of this compound (e.g., 100 or 300 mg/kg) or vehicle control from a specified gestational age (e.g., day 100) until delivery.[2][6]
-
Monitor the animals daily for signs of impending labor and parturition.
-
Record the date of spontaneous delivery for each animal.
-
Employ time-to-event analysis to compare the probability of spontaneous labor between the this compound-treated and vehicle control groups.[2][6]
Expected Outcome: A delayed onset of spontaneous labor and a reduced risk of spontaneous delivery in the this compound-treated groups compared to the vehicle control group.[2][5]
Experimental Workflow for In Vivo Primate Study
Caption: Experimental workflow for in vivo cynomolgus monkey study.
Protocol 3: In Vitro Analysis of this compound on Stretch-Induced Contractions of Human Myometrial Explants
Objective: To investigate the effect of this compound on myometrial contractility and signaling pathways in response to mechanical stretch using human tissue.
Materials:
-
Human myometrial biopsies obtained from planned term cesarean sections (with appropriate ethical approval and patient consent)
-
Culture medium (e.g., DMEM)
-
This compound
-
ERK1/2 inhibitors (for mechanistic studies)
-
Equipment for applying mechanical stretch to tissue explants
-
Apparatus for measuring isometric tension (contractility)
-
Reagents for Western blotting to detect phosphorylated ERK1/2
Procedure:
-
Prepare myometrial explants from the collected biopsies.
-
Mount the explants in an organ bath or similar apparatus that allows for the application of mechanical stretch and measurement of contractility.
-
Expose the explants to a period of low tension (non-stretched condition) to establish a baseline.
-
Apply high tension (mechanical stretch) to a subset of explants to induce contractions.
-
In parallel experiments, pre-incubate stretched explants with varying concentrations of this compound (e.g., 10 nM, 1 µM) or vehicle control.[2]
-
Record the contractile activity of the explants over time.
-
For signaling studies, harvest the explants after a defined period of stretch with and without this compound.
-
Perform Western blot analysis to quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2.
Expected Outcome: Mechanical stretch will increase myometrial contractility and ERK1/2 phosphorylation. This compound is expected to prevent these stretch-induced effects.[2][5]
Logical Relationship of this compound's Inverse Agonism
Caption: Logical relationship of this compound's inverse agonism.
Conclusion
The animal models discussed provide a robust framework for the preclinical assessment of this compound's tocolytic properties. In vivo studies in rats and non-human primates have demonstrated its efficacy in reducing uterine contractions and delaying labor, while in vitro work with human myometrial tissue has shed light on its mechanism of action as an inverse agonist that counteracts stretch-induced myometrial activation. These application notes and protocols offer a guide for researchers to further investigate this compound and other potential tocolytic agents.
References
- 1. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: Quantification of Retosiban in Human Plasma using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Retosiban in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. All experimental protocols and data are presented to meet the standards of bioanalytical method validation.
Introduction
This compound is a selective oxytocin receptor antagonist that has been investigated for the treatment of preterm labor. Accurate quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive protocol for the determination of this compound in human plasma using a reliable and reproducible HPLC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
HPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad™ 6500+ System or equivalent)
-
Analytical balance
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Pipettes and disposable tips
-
Autosampler vials
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by infusion of this compound and IS standards |
| Collision Energy | To be optimized for each transition |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no interference at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 4: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| LLOQ | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Accuracy (%) | 95.2 - 103.5 | 85 - 115% (80 - 120% for LLOQ) |
| Intra-day Precision (%CV) | ≤ 6.8 | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Accuracy (%) | 97.1 - 105.2 | 85 - 115% (80 - 120% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 8.1 | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | 85.3 - 92.1 | Consistent, precise, and reproducible |
| Matrix Effect | No significant ion suppression or enhancement observed. | Consistent and reproducible |
| Stability | Stable for 3 freeze-thaw cycles, 8 hours at RT, and 3 months at -80°C | Deviation within ±15% of nominal concentration |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple and efficient. This method is suitable for high-throughput analysis in support of clinical and preclinical studies. Proper method validation is essential to ensure the accuracy and precision of the results.
Application Notes and Protocols for Utilizing Retosiban in Oxytocin Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retosiban (GSK-221,149-A) is a potent, selective, and orally bioavailable non-peptide competitive antagonist of the oxytocin receptor (OTR).[1][2] Its high affinity and specificity for the OTR, with over 1400-fold selectivity against the structurally related vasopressin receptors, make it an invaluable tool for the elucidation of oxytocin-mediated signaling pathways.[2][3] These application notes provide detailed protocols for the use of this compound in studying OTR function, focusing on its mechanism of action and its effects on downstream signaling cascades. This compound has been instrumental in demonstrating the nuanced roles of the OTR in various physiological processes, including uterine contractions.[1][4]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[1] This means it binds to the receptor at the same site as the endogenous ligand, oxytocin, but does not activate it. By occupying the binding site, this compound prevents oxytocin from initiating the downstream signaling cascade that leads to physiological responses such as uterine muscle contraction.[1]
Studies have revealed that this compound exhibits a distinct pharmacological profile compared to other OTR antagonists like atosiban. While both competitively inhibit the oxytocin-induced production of inositol 1,4,5-trisphosphate (IP3), a key second messenger in the Gq signaling pathway, this compound does not appear to engage in the biased agonism observed with atosiban.[5] Specifically, this compound does not stimulate Gαi-mediated pathways, and therefore does not lead to the activation of the ERK1/2 signaling cascade or the inhibition of cAMP production.[5] This makes this compound a more specific tool for isolating and studying the Gq/IP3 pathway in oxytocin signaling.
Quantitative Data
The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.
Table 1: Binding Affinity of this compound for Oxytocin Receptors
| Species | Receptor | Parameter | Value (nM) |
| Human | Oxytocin Receptor | Ki | 0.65[2] |
| Rat | Oxytocin Receptor | Ki | 4.1[2] |
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Species | Parameter | Value |
| Oxytocin-induced uterine contractions | Rat (in vitro) | IC50 | 180 nM[2] |
| Oxytocin-induced uterine contractions | Rat (in vivo, i.v.) | ID50 | 0.27 mg/kg[2] |
Signaling Pathways and Experimental Workflow
Oxytocin Receptor Signaling Pathway
References
- 1. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Retosiban in Preterm Labor Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retosiban (GSK-221149-A) is a potent, selective, and orally active non-peptide oxytocin receptor (OTR) antagonist.[1][2] It was developed for the treatment of spontaneous preterm labor by inhibiting uterine contractions to prolong gestation.[3][4] Preterm birth is a leading cause of infant morbidity and mortality worldwide.[3][5] The hormone oxytocin plays a crucial role in initiating and maintaining uterine contractions during labor by binding to its G-protein coupled receptor in the myometrium.[6][7] this compound acts as a competitive antagonist at this receptor, blocking the effects of oxytocin and thereby inducing uterine quiescence.[1] These notes provide an overview of this compound's application in research models, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound is a competitive oxytocin receptor antagonist.[1] It binds with high affinity and selectivity to the oxytocin receptor, preventing the endogenous ligand, oxytocin, from activating its downstream signaling cascades.[1][2][8] The activation of the OTR by oxytocin is a key step in parturition, leading to forceful and coordinated myometrial contractions.[6]
The primary signaling pathway initiated by oxytocin binding involves the Gαq/11 G-protein, which activates phospholipase C (PLC).[6][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and the resulting Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK), leading to myometrial contraction.[6] Additionally, OTR activation can stimulate prostaglandin synthesis via the MAPK and NF-κB pathways, further promoting uterine contractions.[10][11]
This compound blocks the initial binding of oxytocin to the OTR, thereby inhibiting the entire downstream cascade.[1] Studies have shown that this compound inhibits both basal and oxytocin-stimulated IP3 production.[12] Unlike the peptide-based antagonist atosiban, this compound does not appear to stimulate prostaglandin production at higher concentrations, demonstrating a more favorable pharmacological profile.[12]
Pharmacological Data
This compound has been characterized extensively in both in vitro and in vivo models. Its high affinity and selectivity for the human oxytocin receptor make it a precise tool for studying preterm labor.
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | Human OTR | 0.65 nM | [1][2][8] |
| Rat OTR | 4.1 nM | [2] | |
| Selectivity | Over Vasopressin Receptors (V₁ₐ, V₂) | >1400-fold | [2][5][8] |
| In Vivo Efficacy (ID₅₀) | Oxytocin-induced contractions (rat, IV) | 0.27 mg/kg | [2] |
| In Vivo Efficacy (IC₅₀) | Oxytocin-induced contractions (rat, IV) | 180 nM | [2] |
| CYP450 Inhibition (IC₅₀) | Human Microsomes | >100 µM | [1] |
| Oral Bioavailability | Rat | ~100% | [1] |
| Plasma Half-life | Rat | 1.4 hours | [1] |
| Human (oral admin) | 1.45 hours | [5][13] | |
| Protein Binding | Human Plasma | <80% | [1] |
Experimental Models for this compound Research
In Vitro Models
-
Isolated Myometrial Strips: Tissues obtained from human biopsies (at cesarean section) or from animals (rats, monkeys) are used to study the direct effect of this compound on uterine contractility.[2][5] These strips can be induced to contract with oxytocin or stretch, and the inhibitory effect of this compound can be quantified.[14]
-
Receptor Binding Assays: Cell membranes expressing cloned human or rat oxytocin receptors are used to determine the binding affinity (Ki) and selectivity of this compound.[6]
-
Cell-Based Signaling Assays: Cultured myometrial cells or cell lines expressing the OTR are used to investigate the effect of this compound on downstream signaling events, such as IP3 production or Ca²⁺ mobilization.[12]
In Vivo Models
-
Oxytocin-Challenge Models (Rats): Anesthetized, non-pregnant female rats are infused with oxytocin to induce uterine contractions.[2] this compound is then administered (IV or orally) to determine its dose-dependent inhibitory effect.[1][2]
-
Spontaneous Contraction Models (Pregnant Rats): In late-term pregnant rats, spontaneous uterine contractions occur. This model is used to assess the efficacy of this compound in a more physiologically relevant state.[1][2]
-
LPS or RU486-Induced Preterm Labor (Mice): Preterm labor can be induced in pregnant mice by administering lipopolysaccharide (LPS) to mimic infection or RU486 to induce progesterone withdrawal.[15][16] These models are suitable for testing the ability of tocolytics like this compound to delay delivery.
-
Non-Human Primate Models (Cynomolgus Monkeys): Pregnant monkeys provide a highly relevant model for human pregnancy. Studies have used this model to assess the ability of orally administered this compound to prevent spontaneous labor and delivery.[14]
Experimental Protocols
Protocol: In Vitro Inhibition of Oxytocin-Induced Contractions in Isolated Rat Myometrium
Objective: To determine the potency of this compound in inhibiting oxytocin-induced contractions in isolated uterine tissue.
Materials:
-
Female Sprague-Dawley rats (non-pregnant, 200-250g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose), gassed with 95% O₂/5% CO₂.
-
Oxytocin (stock solution in Krebs)
-
This compound (stock solution in DMSO, final concentration ≤0.1%)
-
Organ bath system with isometric force transducers and data acquisition software.
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and excise the uterine horns. Place the tissue immediately in cold Krebs solution.
-
Dissect longitudinal myometrial strips (approx. 10 mm long, 2 mm wide).
-
Mounting: Suspend each strip in a 10 mL organ bath chamber containing Krebs solution at 37°C, continuously gassed with 95% O₂/5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.
-
Oxytocin Concentration-Response Curve:
-
Add cumulative concentrations of oxytocin (e.g., 0.01 nM to 1 µM) to the bath to establish a baseline contractile response.
-
After the maximum response is achieved, wash the tissue repeatedly until it returns to baseline.
-
-
Inhibition by this compound:
-
Add a single concentration of this compound (e.g., 1, 10, 100 nM) to the bath and incubate for 30 minutes.
-
Repeat the cumulative oxytocin concentration-response curve in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the response to oxytocin as a percentage of the maximum contraction from the baseline curve.
-
Plot the concentration-response curves for oxytocin in the absence and presence of different concentrations of this compound. A rightward shift in the curve indicates competitive antagonism.[2]
-
Calculate the pA₂ value using a Schild plot to quantify the potency of this compound.
-
Protocol: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
Objective: To evaluate the in vivo efficacy of this compound following intravenous administration.
Materials:
-
Female Sprague-Dawley rats (non-pregnant, 200-250g)
-
Anesthetic (e.g., urethane or isoflurane)
-
Saline solution
-
Oxytocin
-
This compound
-
Intrauterine balloon catheter connected to a pressure transducer
-
Cannulas for intravenous administration (e.g., jugular vein)
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat. Insert a cannula into the jugular vein for drug administration.
-
Make a midline abdominal incision to expose the uterus. Insert a saline-filled balloon catheter into one uterine horn and connect it to a pressure transducer to monitor intrauterine pressure.
-
Induction of Contractions: Administer a continuous intravenous infusion of oxytocin at a rate sufficient to produce regular, submaximal uterine contractions.
-
Baseline Recording: Once stable contractions are established, record the baseline uterine activity for at least 20 minutes.
-
This compound Administration: Administer a single intravenous bolus dose of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle control.[2]
-
Post-Dose Recording: Continuously record uterine activity for at least 60 minutes post-dose to observe the inhibitory effect.
-
Data Analysis:
-
Quantify the uterine activity by calculating the area under the curve (AUC) of the pressure recordings in 5-minute intervals.
-
Express the post-dose activity as a percentage of the pre-dose baseline activity.
-
Plot the percentage inhibition of uterine contractions against the dose of this compound to determine the ID₅₀ (the dose required to produce 50% of the maximal inhibition).[2]
-
Visualized Workflows
Preclinical Evaluation Workflow
The preclinical development of a tocolytic agent like this compound follows a logical progression from in vitro characterization to in vivo efficacy models before advancing to human trials.
Logical Framework for this compound as a Tocolytic
The rationale for investigating this compound for preterm labor is based on a clear mechanistic hypothesis.
Summary of Clinical Trial Data
Phase II and III clinical trials have evaluated the efficacy and safety of this compound for treating spontaneous preterm labor. While Phase III trials were terminated early due to slow recruitment, the Phase II data provided proof-of-concept.[17]
| Trial Phase | Comparison | Key Findings | Reference(s) |
| Phase II | IV this compound vs. Placebo (34-35 wks gestation) | - Increased uterine quiescence at 6h (63% vs 43%). - Median time to delivery prolonged (26 vs 13 days). | [5][18] |
| Phase II | IV this compound vs. Placebo (30-35 wks gestation) | - Mean time to delivery increased by 8.2 days. - Rate of preterm birth reduced (18.7% vs 47.2%). | [8] |
| Phase III | This compound vs. Atosiban | - Terminated early. - No significant difference in time to delivery observed in the enrolled population. | [17] |
| Phase III | This compound vs. Placebo | - Terminated early. - Mean time to delivery was 19.2 days for this compound vs. 16.3 days for placebo (not significant). | [17] |
Conclusion: this compound is a valuable research tool for investigating the role of the oxytocin system in parturition. Its high selectivity and potency make it ideal for use in a variety of in vitro and in vivo models of uterine contractility. The detailed protocols and pharmacological data provided here serve as a comprehensive resource for scientists studying preterm labor and developing novel tocolytic agents. While its clinical development was halted, the data generated from this compound studies have significantly advanced our understanding of oxytocin receptor antagonism as a therapeutic strategy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gsk.com [gsk.com]
- 4. GSK begins Phase III programme to evaluate this compound for spontaneous preterm labour - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Spontaneous preterm birth: Involvement of multiple feto-maternal tissues and organ systems, differing mechanisms, and pathways [frontiersin.org]
- 10. imrpress.com [imrpress.com]
- 11. medrxiv.org [medrxiv.org]
- 12. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urosphere.com [urosphere.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]
- 18. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Retosiban: A Tool for Investigating Uterine Contractility
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retosiban, a non-peptide, orally active oxytocin receptor (OTR) antagonist, presents a highly selective tool for investigating the complex mechanisms of uterine contractility.[1][2] Its high affinity for the OTR (Ki = 0.65 nM) and over 1400-fold selectivity over vasopressin receptors make it a precise probe for studying the role of oxytocin signaling in myometrial function.[1][2] These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in in vitro uterine contractility studies, and a summary of its observed effects.
Mechanism of Action
This compound functions as a competitive antagonist of the oxytocin receptor, effectively blocking oxytocin-mediated uterine smooth muscle contractions.[2] This action is crucial in preventing the cascade of events that lead to myometrial contractions during labor.[2][3]
Beyond simple antagonism, studies have revealed that this compound also acts as an inverse agonist.[4] This is particularly relevant in the context of uterine stretch, a key factor in the initiation of labor, especially in multiple pregnancies.[4][5] Mechanical stretch can lead to agonist-free activation of the OTR.[4] this compound counteracts this by reducing the basal activity of the receptor, thereby preventing stretch-induced increases in myometrial contractility.[4] This inverse agonism is linked to the inhibition of the extracellular signal-regulated kinase (ERK)1/2 phosphorylation pathway, a downstream target of OTR activation.[4][6]
The binding of oxytocin to its G-protein coupled receptor (GPCR) on myometrial cells typically activates the Gαq/11 signaling pathway.[3][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[3][7] The subsequent increase in intracellular calcium, along with the activation of other pathways like RhoA/Rho-associated kinase (ROK), leads to the phosphorylation of myosin light chains and ultimately, muscle contraction.[7] this compound effectively blocks these signaling cascades by preventing the initial binding of oxytocin to its receptor.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's efficacy and properties from various studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species | Reference |
| Ki (OTR) | 0.65 nM | Human | [2] |
| Selectivity vs. V1a Receptor | >1400-fold | Human | [1] |
| Selectivity vs. V1b Receptor | >1400-fold | Human | [1] |
| Selectivity vs. V2 Receptor | >1400-fold | Human | [1] |
Table 2: In Vitro Effects of this compound on Human Myometrial Contractility
| Condition | This compound Concentration | Effect | Reference |
| Stretch-induced contractility | 10 nM | Prevention of stretch-induced stimulation | [4] |
| Stretch-induced ERK1/2 phosphorylation | 10 nM | 53% reduction | [4][6] |
| Stretch-induced ERK1/2 phosphorylation | 1 µM | 62% reduction | [4][8] |
| Maximal response to KCl (after 20h high stretch) | 10 nM | 21% decrease | [4] |
| Maximal response to KCl (after 20h high stretch) | 100 nM | 23% decrease | [4] |
| Maximal response to KCl (after 20h high stretch) | 1 µM | 38% decrease | [4] |
| Maximal response to Oxytocin (after 20h high stretch) | 10 nM | 18% decrease | [4] |
| Maximal response to Oxytocin (after 20h high stretch) | 100 nM | 25% decrease | [4] |
| Maximal response to Oxytocin (after 20h high stretch) | 1 µM | 40% decrease | [4] |
Table 3: Clinical and Preclinical Observations
| Study Type | Administration | Observation | Reference |
| Phase II Clinical Trial (Spontaneous Preterm Labor) | Intravenous | 63% of women receiving this compound achieved uterine quiescence in 6 hours, compared to 43% with placebo. | [1] |
| Phase II Clinical Trial (Spontaneous Preterm Labor) | Intravenous | Median time to delivery was 26 days for the this compound group versus 13 days for the placebo group. | [1] |
| Preclinical Study (Cynomolgus Monkeys) | Oral | Reduced risk of spontaneous delivery (hazard ratio = 0.07). | [4][9] |
Experimental Protocols
Protocol 1: Ex Vivo Human Myometrial Strip Contractility Assay
This protocol details the methodology for measuring the effect of this compound on spontaneous and oxytocin-induced contractions of human myometrial tissue.[10][11][12]
1. Materials and Reagents:
-
Myometrial biopsies obtained from women undergoing elective cesarean section with informed consent.[10]
-
Physiological Saline Solution (e.g., Krebs-bicarbonate solution): NaCl, KCl, KH2PO4, MgSO4, NaHCO3, D-glucose, CaCl2. The solution should be maintained at 37°C and continuously bubbled with carbogen gas (95% O2, 5% CO2).[13]
-
This compound stock solution (dissolved in a suitable vehicle like DMSO).
-
Oxytocin stock solution.
-
Multi-chamber organ bath system with isometric force transducers.[11][13]
-
Data acquisition system.[13]
2. Tissue Preparation:
-
Immediately place fresh myometrial biopsies in cold physiological saline solution.[13]
-
Dissect fine strips of myometrium (approximately 10 mm in length and 2 mm in width) from the biopsy, ensuring the fibers are oriented longitudinally.[10][13]
3. Organ Bath Setup and Equilibration:
-
Mount the myometrial strips vertically in the organ bath chambers.[13]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[11]
-
Apply a passive tension of approximately 2 grams to each strip.[4][13]
-
Allow the tissue to equilibrate for at least 2-3 hours, during which spontaneous contractions should develop.[10][12]
-
Replace the physiological saline solution every 15-20 minutes during equilibration.[13]
4. Experimental Procedure:
- To study the effect on spontaneous contractions:
- Once stable spontaneous contractions are established, add increasing concentrations of this compound (e.g., 1 nM to 10 µM) cumulatively to the organ bath.[1]
- Allow the tissue to stabilize at each concentration before adding the next.
- Record the changes in contraction frequency and amplitude.
- To study the effect on oxytocin-induced contractions:
- After equilibration, induce stable contractions by adding a submaximal concentration of oxytocin (e.g., 0.5 nM).
- Once stable oxytocin-induced contractions are established, add increasing concentrations of this compound (e.g., 1 nM to 10 µM) cumulatively.[10]
- Record the inhibition of oxytocin-induced contractions.
5. Data Analysis:
-
Measure the frequency, amplitude, and area under the curve of the contractions.
-
Calculate the inhibitory concentration (IC50) of this compound.
Protocol 2: Investigation of Stretch-Induced Contractility
This protocol is adapted from studies investigating the role of mechanical stretch on myometrial contractility.[4][14]
1. Materials and Reagents:
-
Same as Protocol 1.
-
Cell culture incubator.
2. Tissue Preparation and Culture:
-
Prepare myometrial strips as described in Protocol 1.
-
Mount the strips in a culture system that allows for the application of controlled stretch (e.g., using specialized tissue holders).
-
Expose pairs of strips to low stretch (e.g., 0.6 g) or high stretch (e.g., 2.4 g) for 20-24 hours in the presence of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle.[4][14]
3. Contractility Measurement:
-
After the incubation period, thoroughly wash the strips to remove the drug.[4]
-
Transfer the strips to an organ bath system as described in Protocol 1.
-
Measure the contractile responses to a depolarizing agent like KCl (e.g., 50 mM) and to increasing concentrations of oxytocin.[4]
4. Data Analysis:
-
Compare the maximal contractile responses between the different stretch and treatment groups.
-
Normalize the contractile force to the wet weight of the tissue strip.[4]
Visualizations
Caption: Oxytocin receptor signaling pathway in myometrial cells and the inhibitory action of this compound.
Caption: Experimental workflow for the ex vivo myometrial contractility assay.
Caption: this compound's inhibition of stretch-induced myometrial contractility via inverse agonism.
References
- 1. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Effect of an Oxytocin Receptor Antagonist (this compound, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Retosiban in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retosiban (GSK-221,149-A) is a potent and highly selective, orally active, non-peptide competitive antagonist of the oxytocin receptor (OTR).[1][2] It exhibits high affinity for the human and rat oxytocin receptors, with a greater than 1400-fold selectivity over the related vasopressin receptors.[3] In preclinical rodent models, this compound has been shown to effectively reduce both spontaneous and oxytocin-induced uterine contractions, making it a valuable tool for studying the role of the oxytocin system in parturition and for the development of tocolytic agents to prevent preterm labor.[1][4]
These application notes provide detailed protocols for the in vivo administration of this compound in rodent studies, guidance on data collection and analysis, and a summary of its known pharmacokinetics and pharmacodynamics.
Mechanism of Action
This compound functions by competitively blocking the binding of oxytocin to its receptor on the surface of uterine smooth muscle cells.[1][2] This antagonism prevents the activation of the downstream signaling cascade that leads to myometrial contractions.
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its G-protein coupled receptor (GPCR) primarily activates the Gαq subunit, initiating a signaling cascade that results in uterine muscle contraction. This compound competitively inhibits this initial binding step.
Data Presentation
Pharmacokinetics of this compound in Rats
| Parameter | Value | Species | Administration Route | Reference |
| Oral Bioavailability | ~100% | Rat | Oral | [2] |
| Half-life (t½) | 1.4 hours | Rat | Oral | [2] |
| Protein Binding | <80% | Rat | Not specified | [2] |
In Vivo Efficacy of this compound in Rats
| Animal Model | Administration Route | Dose Range | Effect on Uterine Contractions | Reference |
| Anesthetized, non-pregnant Sprague-Dawley female rats | Intravenous (i.v.) | 1 nM - 1 µM (single dose) | Dose-dependent decrease in oxytocin-induced contractions (ID₅₀ = 0.27 mg/kg) | [3] |
| Anesthetized, non-pregnant Sprague-Dawley female rats | Intravenous (i.v.) | 0.1 - 1 mg/kg (single dose) | Dose-dependent reduction in oxytocin-induced uterine contractions | [3] |
| Late-term pregnant rats | Intravenous (i.v.) | 0.3 - 3 mg/kg (single dose) | Significant dose-dependent reduction of spontaneous uterine contractions | [3] |
| Nulliparous female Sprague-Dawley rats | Oral (p.o.) | 5 mg/kg (once a day for 1 and 4 days) | Significant blockade of oxytocin-induced uterine contractions by 72% | [3] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound on uterine contractility in rodents.
Protocol 1: Oral Administration of this compound in Rats
Objective: To administer this compound orally to investigate its effects on uterine contractions.
Materials:
-
This compound powder
-
Vehicle: 1% (w/v) aqueous methylcellulose with 0.1% (w/v) Tween 80[5]
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Rodent restrainer
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle by dissolving methylcellulose in sterile water, followed by the addition of Tween 80. Stir until a homogenous solution is formed.
-
Weigh the calculated amount of this compound powder and gradually add it to the vehicle while stirring continuously with a magnetic stirrer to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat using a rodent restrainer.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the suspension slowly and smoothly.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
Proceed with the planned monitoring of uterine contractions.
-
Protocol 2: Intravenous Administration of this compound in Rats
Objective: To administer this compound intravenously for rapid systemic delivery and assessment of its effects on uterine contractions.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline, or a solubilizing vehicle for poorly soluble compounds such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400))
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rodent restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Note: Due to the limited aqueous solubility of this compound, a co-solvent system may be necessary for intravenous administration. The following is a general guideline; solubility should be confirmed for the specific batch of this compound.
-
Calculate the required amount of this compound for the desired dose (e.g., 0.1 - 3 mg/kg).
-
If using a co-solvent system, first dissolve this compound in the organic solvent component (e.g., DMA) before gradually adding the other components (PG and PEG-400) while vortexing. Finally, bring the solution to the final volume with sterile saline if required. The final solution should be clear and free of precipitates.
-
If using sterile saline as the vehicle, ensure complete dissolution. Sonication may aid in this process. The final solution must be sterile-filtered (0.22 µm filter).
-
-
Animal Preparation and Injection:
-
Place the rat in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle. A flash of blood in the needle hub confirms correct placement.
-
Slowly inject the this compound solution. The absence of a subcutaneous bleb indicates a successful intravenous injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Commence the monitoring of uterine activity as per the experimental design.
-
Protocol 3: Monitoring of Uterine Contractions in Anesthetized Rats
Objective: To directly measure uterine contractions in anesthetized rats following this compound administration.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Intrauterine pressure catheter or strain gauge transducer
-
Data acquisition system
-
Suture material
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Make a midline abdominal incision to expose the uterus.
-
Carefully insert an intrauterine pressure catheter into the uterine horn or suture a strain gauge transducer to the uterine wall.
-
Allow the animal to stabilize and record baseline uterine activity.
-
-
Drug Administration and Data Recording:
-
Administer this compound or vehicle via the desired route (oral or intravenous).
-
If studying induced contractions, administer oxytocin after a predetermined interval following this compound administration.
-
Continuously record uterine pressure or tension using the data acquisition system.
-
-
Data Analysis:
-
Analyze the recorded data to determine the frequency, amplitude, and duration of uterine contractions.
-
Compare the uterine activity before and after this compound administration, and between the treatment and vehicle control groups.
-
Protocol 4: Monitoring of Uterine Contractions in Conscious, Freely Moving Rats
Objective: To monitor uterine contractions in conscious rats to avoid the confounding effects of anesthesia.
Materials:
-
Implantable telemetry system for pressure or biopotential (electromyography - EMG) recording
-
Surgical instruments
-
Data acquisition system
Procedure:
-
Surgical Implantation of Telemetry Device:
-
Several days prior to the experiment, surgically implant a telemetry pressure sensor into the uterine horn or EMG electrodes onto the uterine muscle under anesthesia.
-
Allow the animal to fully recover from surgery.
-
-
Data Recording:
-
On the day of the experiment, record baseline uterine activity in the conscious, freely moving rat.
-
Administer this compound or vehicle via the desired route.
-
Continue to record uterine activity for the desired duration.
-
-
Data Analysis:
-
Analyze the telemetered data to quantify changes in uterine contraction patterns following treatment.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the oxytocin system in rodent models of uterine contractility. The protocols outlined above provide a framework for the successful in vivo administration and evaluation of this compound. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are conducted in accordance with institutional animal care and use guidelines. Careful consideration of the administration route, vehicle, and method of monitoring uterine activity will yield robust and reproducible data, contributing to a better understanding of uterine physiology and the development of novel tocolytic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Retosiban's Impact on Neonatal Outcomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for assessing the impact of Retosiban, an oxytocin receptor antagonist, on neonatal outcomes. The information is compiled from findings in Phase II and Phase III clinical trials of this compound for the treatment of spontaneous preterm labor.[1][2][3][4][5]
Application Notes
This compound is a competitive antagonist of the oxytocin receptor, which mediates uterine contractions.[1] By blocking this receptor, this compound aims to prolong gestation in cases of spontaneous preterm labor, thereby improving neonatal outcomes by allowing for further fetal development.[2][6] The assessment of this compound's impact on neonates is multifaceted, focusing on immediate health at birth, growth and development, and long-term neurodevelopmental outcomes.
Key considerations for assessment include:
-
Gestational Age at Delivery: A primary efficacy endpoint is the prolongation of pregnancy.
-
Neonatal Morbidity and Mortality: This composite measure includes various health indicators and adverse events.
-
Long-term Neurodevelopment: Follow-up studies are crucial to determine any lasting effects on the child.
Data Presentation
The following tables summarize quantitative data from clinical trials investigating this compound.
Table 1: Neonatal Outcomes in a Phase II Proof-of-Concept Study of this compound vs. Placebo [1]
| Outcome | This compound (n=30) | Placebo (n=34) |
| Time to Delivery | ||
| Mean Difference in Days (95% CrI) | 8.2 (2.7, 13.74) | - |
| Median Time to Delivery (days) | 34.5 | 25 |
| Preterm Births (<37 weeks) | ||
| Proportion | 18.7% (95% CrI: 7.4%, 33.7%) | 47.2% (95% CrI: 31.4%, 63.4%) |
| Relative Risk (95% CrI) | 0.38 (0.15, 0.81) | - |
| Adverse Events in Neonates | ||
| Any Adverse Event | 4 (13%) | 7 (21%) |
| Serious Adverse Events | 2 (7%) | 3 (9%) |
Table 2: Neonatal Outcomes from the ARIOS Follow-up Study of Phase III Trials (this compound vs. Comparators) [5]
| Outcome | This compound (n=49) | Comparators (Placebo/Atosiban) (n=49) |
| Serious Adverse Events (SAEs) | 3 (6.1%) | 6 (12.2%) |
| - Infections | 3 | 4 |
| Neurodevelopmental Delay (ASQ-3 Score) | ||
| At 18 months | 0/18 (0%) | 7/22 (31.8%) |
| At 24 months | 2/25 (8%) | 3/21 (14.3%) |
Experimental Protocols
Assessment of Immediate Neonatal Well-being: Apgar Score
Objective: To rapidly assess the physical condition of a newborn infant at specific time points after birth.
Materials:
-
Stethoscope
-
Timer
-
Bulb syringe or suction catheter
-
Warm, dry blankets
Procedure:
-
The Apgar score is assessed at 1 minute and 5 minutes after birth. If the 5-minute score is less than 7, scoring should be continued every 5 minutes for up to 20 minutes.
-
Five components are evaluated and scored from 0 to 2:
-
Appearance (Skin Color):
-
0: Blue or pale all over
-
1: Body pink, extremities blue
-
2: Completely pink
-
-
Pulse (Heart Rate):
-
0: Absent
-
1: Below 100 beats per minute
-
2: Over 100 beats per minute
-
-
Grimace (Reflex Irritability):
-
0: No response to stimulation
-
1: Grimace or feeble cry when stimulated
-
2: Sneeze, cough, or vigorous cry
-
-
Activity (Muscle Tone):
-
0: Limp, no movement
-
1: Some flexion of extremities
-
2: Active motion
-
-
Respiration (Breathing Effort):
-
0: Absent
-
1: Slow, irregular breathing
-
2: Good, strong cry
-
-
-
The scores for each component are summed to give a total Apgar score out of 10.
-
Record the scores at each time point in the subject's case report form.
Assessment of Neonatal Growth Parameters
Objective: To measure the physical growth of the neonate at birth and during follow-up periods.
Materials:
-
Calibrated infant scale
-
Length board (stadiometer)
-
Flexible, non-stretchable measuring tape
-
Growth charts (e.g., Fenton preterm growth charts)
Procedure:
-
Weight:
-
Place the naked infant on the calibrated scale.
-
Record the weight to the nearest gram.
-
-
Length:
-
Place the infant supine on the length board.
-
Gently extend the infant's body and legs.
-
Bring the headboard to touch the crown of the head and the footboard to touch the soles of the feet.
-
Record the length to the nearest 0.1 cm.
-
-
Head Circumference:
-
Wrap the measuring tape around the widest possible circumference of the head (occipitofrontal circumference).
-
Ensure the tape is snug but not tight.
-
Record the measurement to the nearest 0.1 cm.
-
-
Data Interpretation:
-
Plot the measurements on the appropriate growth charts based on the infant's gestational age.
-
Classify the infant as small for gestational age (SGA), appropriate for gestational age (AGA), or large for gestational age (LGA).
-
Long-Term Neurodevelopmental Assessment: Ages and Stages Questionnaire, Third Edition (ASQ-3)
Objective: To screen for developmental delays in children at various age intervals. The ARIOS study utilized this tool at 18 and 24 months.[5]
Materials:
-
Age-appropriate ASQ-3 questionnaire
-
ASQ-3 User's Guide
Procedure:
-
Questionnaire Selection: Select the ASQ-3 questionnaire that corresponds to the child's corrected age.
-
Administration:
-
The questionnaire is typically completed by the parent or primary caregiver. In the ARIOS study, this was done remotely.[5]
-
Provide clear instructions to the parent/caregiver on how to complete the questionnaire.
-
The questionnaire covers five developmental domains: Communication, Gross Motor, Fine Motor, Problem Solving, and Personal-Social.
-
-
Scoring:
-
Score each item as "yes" (10 points), "sometimes" (5 points), or "not yet" (0 points).
-
Sum the scores for each of the five domains.
-
Compare the domain scores to the established cutoff points in the ASQ-3 User's Guide.
-
-
Interpretation:
-
Scores above the cutoff are considered on schedule.
-
Scores in the "monitoring zone" suggest the child should be closely watched and reassessed.
-
Scores below the cutoff indicate a need for further assessment by a qualified professional.
-
Mandatory Visualizations
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for assessing neonatal outcomes in a this compound clinical trial.
References
- 1. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK begins Phase III programme to evaluate this compound for spontaneous preterm labour - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Outcomes in Infants Born to Mothers Participating in this compound Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Retosiban Efficacy Studies in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retosiban is a potent and highly selective oral oxytocin receptor antagonist developed for the treatment of preterm labor.[1] It acts by competitively blocking the oxytocin receptor, thereby inhibiting oxytocin-mediated uterine contractions.[1] Preclinical studies in non-human primates are crucial for evaluating the efficacy and safety of tocolytic agents like this compound before advancing to human clinical trials. Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), are valuable models due to their physiological similarities to humans in terms of uterine anatomy, singleton gestation, and the hormonal control of parturition.[2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in non-human primate models of spontaneous and induced preterm labor. The protocols cover experimental design, surgical procedures for instrumentation, methods for monitoring uterine activity, and biochemical analyses of downstream signaling pathways.
Key Signaling Pathway: Oxytocin Receptor
Oxytocin binding to its G-protein coupled receptor (GPCR) on myometrial cells initiates a signaling cascade that leads to uterine contractions. A key pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in the phosphorylation of myosin light chains, leading to smooth muscle contraction. This compound, as a competitive antagonist, blocks the initial binding of oxytocin to its receptor, thereby inhibiting this entire downstream cascade.
Experimental Design and Workflow
A typical experimental workflow for evaluating this compound's efficacy in a non-human primate model of induced preterm labor is outlined below. This workflow includes subject selection, surgical instrumentation, a recovery period, induction of preterm labor, treatment with this compound, and subsequent monitoring and sample collection.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of oxytocin receptor antagonists in non-human primates.
Table 1: Efficacy of Oxytocin Receptor Antagonists in a Cynomolgus Monkey Model of Oxytocin-Induced Preterm Labor
| Parameter | Atosiban | Barusiban | Reference |
| Potency (ED50) | ~10 µg/kg/h | ~2.5 µg/kg/h | [4][5] |
| Efficacy (>95% inhibition) | Achieved | Achieved | [4][5] |
| Duration of Action | 1-3 hours | >13 hours | [4][5] |
| Route of Administration | Intravenous | Intravenous | [4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Intrinsic Clearance | Low to Moderate | [1] |
| Oral Bioavailability | Data not available in NHP | - |
| Protein Binding | <80% | [1] |
Table 3: this compound Efficacy in a Spontaneous Preterm Labor Model in Cynomolgus Monkeys
| Treatment | Hazard Ratio for Spontaneous Delivery | p-value | Reference |
| Oral this compound | 0.07 (95% CI: 0.01 to 0.60) | 0.015 | [6][7] |
Experimental Protocols
Animal Model and Husbandry
-
Species: Pregnant, timed-mated cynomolgus monkeys (Macaca fascicularis).
-
Housing: Animals should be housed in accordance with the guidelines from the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) and the "Guide for the Care and Use of Laboratory Animals."[8]
-
Acclimation: Animals should be acclimated to the facility and handling procedures for a minimum of 14 days prior to any experimental manipulations.
Surgical Instrumentation for Uterine Activity Monitoring
-
Anesthesia: Induce anesthesia with ketamine (10 mg/kg, IM) and maintain with isoflurane (1-3% in oxygen).
-
Procedure:
-
Perform a midline laparotomy to expose the pregnant uterus.
-
Implant a telemetry pressure transducer into the amniotic cavity to monitor intrauterine pressure (IUP).[4][5]
-
Suture biopotential leads to the myometrial surface to record electromyographic (EMG) activity.[9][10]
-
Place the telemetry transmitter in a subcutaneous pocket in the flank.
-
Close the abdominal wall and skin in layers.
-
-
Post-operative Care:
Induction of Preterm Labor
Option A: Oxytocin Challenge [4][5]
-
After a 10-14 day recovery period from surgery, begin a continuous intravenous infusion of oxytocin.
-
Titrate the oxytocin infusion rate (typically starting at 5-10 mU/kg/h) to achieve stable, submaximal uterine contractions (15-40 mmHg).
-
Maintain the oxytocin infusion throughout the treatment period.
Option B: Intra-amniotic Infection [2][12]
-
Under ultrasound guidance, perform an amniocentesis.
-
Inject a known concentration of a pathogenic bacteria (e.g., E. coli or Group B Streptococcus, 1x10^6 CFU) into the amniotic fluid.
-
Monitor for the onset of spontaneous uterine contractions, which typically occur within 24-48 hours.
Treatment Administration
-
Groups:
-
Vehicle control (e.g., saline or other appropriate vehicle).
-
This compound (dose range to be determined by dose-finding studies, e.g., 1-10 mg/kg, oral or IV).
-
-
Administration:
-
For the oxytocin challenge model, administer this compound or vehicle once stable uterine contractions are established.
-
For the infection-induced model, administer this compound or vehicle at the onset of uterine contractions or at a predetermined time post-infection.
-
Monitoring and Data Collection
-
Uterine Activity: Continuously record IUP and EMG data via the telemetry system.
-
Maternal and Fetal Vitals: Monitor maternal heart rate, blood pressure, and temperature. If possible, monitor fetal heart rate via external Doppler or telemetry.[13]
-
Pharmacokinetics: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-Retosiban administration. Process blood to plasma and store at -80°C for later analysis by LC-MS/MS.[14][15]
Myometrial Tissue Collection and Analysis
-
Tissue Collection: At the end of the study (e.g., via Cesarean section), collect myometrial biopsies from the upper and lower uterine segments.
-
Western Blot for ERK1/2 Phosphorylation: [16][17]
-
Homogenize myometrial tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensity using densitometry software.
-
Ethical Considerations
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with all applicable federal and local regulations.[8][19] The "3Rs" (Replacement, Reduction, and Refinement) should be applied to all aspects of the study design to minimize animal use and suffering.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of nonhuman primate models to investigate mechanisms of infection-associated preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of nonhuman primate models to investigate mechanisms of infection-associated preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barusiban suppresses oxytocin-induced preterm labour in non-human primates | springermedizin.de [springermedizin.de]
- 5. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nhmrc.gov.au [nhmrc.gov.au]
- 9. Uterine EMG spectral analysis and relationship to mechanical activity in pregnant monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Power spectrum analysis of myometrial electromyogram and intrauterine pressure changes in the pregnant rhesus monkey in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Procedures and Emergency Medical Techniques for Nonhuman Primates - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 12. The induction of preterm labor in rhesus macaques is determined by the strength of immune response to intrauterine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous fetal heart rate monitoring and tocodynamometry in routine obstetrical care, fetal stress and non-stress testing, and labor induction in the chimpanzee (Pan troglodytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OCE-205 in rats and non-human primates: Pharmacokinetic and pharmacodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of tocolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 19. toxicology.org [toxicology.org]
Troubleshooting & Optimization
Optimizing Retosiban Dosage for In Vivo Animal Studies: A Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Retosiban in in vivo animal studies. Below, you will find troubleshooting advice and frequently asked questions to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GSK-221,149-A) is a potent and highly selective, orally active competitive antagonist of the oxytocin receptor (OTR).[1][2][3] It functions by blocking the binding of oxytocin to its receptor, thereby inhibiting oxytocin-induced uterine smooth muscle contractions.[1] This makes it a subject of investigation for conditions such as preterm labor.[3] this compound exhibits over 1400-fold selectivity for the oxytocin receptor compared to the structurally related vasopressin receptors (V1a, V1b, and V2).[4]
Q2: What are the recommended starting dosages for this compound in common animal models?
Dosages for this compound can vary depending on the animal model, the route of administration, and the specific research question. The following table summarizes dosages reported in the literature. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage Range | Study Focus |
| Sprague-Dawley Rat (non-pregnant) | Intravenous (i.v.) | 0.1 - 1 mg/kg | Inhibition of oxytocin-induced uterine contractions |
| Sprague-Dawley Rat (non-pregnant) | Intravenous (i.v.) | 1 nM - 1 µM (single dose) | Dose-dependent decrease in oxytocin-induced uterine contractions |
| Sprague-Dawley Rat (late-term pregnant) | Intravenous (i.v.) | 0.3 - 3 mg/kg | Reduction of spontaneous uterine contractions |
| Sprague-Dawley Rat (nulliparous female) | Oral (p.o.) | 5 mg/kg (once daily) | Blockade of oxytocin-induced uterine contractions |
| Cynomolgus Monkey (pregnant) | Oral (p.o.) | 100 - 300 mg/kg/day | Prevention of spontaneous preterm labor |
Q3: How should I prepare this compound for oral and intravenous administration?
For oral administration in cynomolgus monkeys, this compound has been formulated in 1% (w/v) aqueous methylcellulose with 0.1% (w/v) Tween 80.[5] For intravenous administration, while specific published protocols for this compound are scarce, general best practices for preparing compounds for IV injection in rodents should be followed. This typically involves dissolving the compound in a sterile, physiologically compatible vehicle. Given this compound's good aqueous solubility (>0.22 mg/mL), sterile saline or phosphate-buffered saline (PBS) at a physiological pH should be considered.[1] It is crucial to ensure the final solution is sterile and free of particulates.
Q4: What is the pharmacokinetic profile of this compound in rats?
In rats, this compound has an oral bioavailability of approximately 100% and a half-life of 1.4 hours.[1]
Troubleshooting Guide
Problem 1: Inconsistent or lack of efficacy at previously reported dosages.
-
Possible Cause: Improper preparation or storage of this compound.
-
Solution: this compound solutions should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C can minimize freeze-thaw cycles.[2] Always visually inspect solutions for precipitation before administration.
-
-
Possible Cause: Suboptimal route of administration for the desired effect.
-
Solution: For rapid and direct effects on uterine contractility, intravenous administration is generally preferred. Oral administration may be suitable for longer-term studies, but the time to peak plasma concentration should be considered in the experimental design.
-
-
Possible Cause: Animal model variability.
-
Solution: Factors such as the age, weight, and physiological state (e.g., stage of pregnancy) of the animals can influence the response to this compound. Ensure consistency across experimental groups and consider conducting a pilot study to establish the effective dose in your specific model.
-
Problem 2: Suspected off-target effects.
-
Possible Cause: Although this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.
-
Solution: Conduct a thorough dose-response study to identify the minimal effective dose. If unexpected physiological changes are observed, consider using a structurally unrelated oxytocin receptor antagonist as a control to confirm that the observed effects are mediated through OTR blockade.[5]
-
Problem 3: Difficulty in assessing uterine contractions accurately.
-
Possible Cause: Inadequate monitoring technique.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (based on cynomolgus monkey studies)
-
Vehicle Preparation: Prepare a 1% (w/v) aqueous solution of methylcellulose. To this, add Tween 80 to a final concentration of 0.1% (w/v).
-
This compound Suspension: Weigh the required amount of this compound powder based on the desired dosage and the weight of the animal.
-
Suspension: Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Administration: Administer the suspension via oral gavage at the calculated volume.
Protocol 2: Assessment of Uterine Contractions in Anesthetized Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Preparation: Make a midline abdominal incision to expose the uterine horns.
-
Catheter/Electrode Placement:
-
For Intrauterine Pressure: Insert a fluid-filled catheter into the lumen of one uterine horn and secure it with a suture. Connect the catheter to a pressure transducer.
-
For Electromyography: Suture fine wire electrodes into the myometrium of the uterine horn.
-
-
Baseline Recording: Record baseline uterine activity for a stable period before administering any substances.
-
This compound Administration: Administer this compound intravenously via a cannulated tail vein or other suitable vessel.
-
Oxytocin Challenge (Optional): To assess the antagonistic effect of this compound, an intravenous infusion or bolus of oxytocin can be administered to induce uterine contractions.
-
Data Acquisition and Analysis: Continuously record uterine pressure or EMG signals. Analyze the frequency, amplitude, and duration of contractions before and after this compound and oxytocin administration.
Visualizations
Caption: this compound's mechanism of action on the oxytocin signaling pathway.
Caption: Experimental workflow for in vivo assessment of this compound.
References
- 1. Electrical and mechanical activity of rat uterus in vivo during the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF TERM AND PRE-TERM LABOR IN RATS USING ARTIFICIAL NEURAL NETWORKS ON UTERINE EMG SIGNALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nccwebsite.org [nccwebsite.org]
- 4. scispace.com [scispace.com]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Overview of Methods of Pregnancy Termination in Macaques and Marmosets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Retosiban cell culture assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Retosiban in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism is to competitively block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways that lead to myometrial contractions.[2][3]
Q2: In which cell types can I use this compound?
This compound is most commonly studied in human myometrial cells, either primary cells or immortalized cell lines (e.g., hTERT-HM), as these cells endogenously express the oxytocin receptor and are physiologically relevant for studying uterine contractions.[4][5][6] It can also be used in other cell lines that have been engineered to express the human oxytocin receptor.[7][8]
Q3: What are the key signaling pathways affected by this compound?
This compound primarily antagonizes the Gq/11 protein-coupled signaling pathway activated by oxytocin. This inhibition prevents the production of inositol 1,4,5-trisphosphate (IP3) and the subsequent mobilization of intracellular calcium.[9][10][11] Additionally, this compound has been shown to prevent the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) that can be induced by mechanical stretch in myometrial cells.[12]
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides guidance on how to address common issues that may arise during this compound cell culture assays.
General Cell Culture and Assay Issues
Q5: My cell cultures are showing signs of contamination. How can this affect my this compound assay results and what should I do?
Cell culture contamination (bacterial, fungal, mycoplasma, or viral) can significantly impact the reliability of your results by altering cellular physiology, receptor expression, and signaling pathways.[1][13][14]
-
Signs of Contamination: Sudden changes in media pH (color change), turbidity, visible microorganisms under the microscope, or altered cell morphology and growth rates.[1] Mycoplasma contamination is often not visible and may be indicated by subtle changes in cell behavior.[14]
-
Impact on Assays: Contaminants can interfere with assay readouts, leading to high background, low signal, or inconsistent data.
-
Corrective Actions:
-
Immediately discard all contaminated cultures to prevent cross-contamination.[14]
-
Thoroughly decontaminate all surfaces, equipment (incubators, biosafety cabinets), and reagents.[15][16]
-
Review and reinforce aseptic techniques with all laboratory personnel.[13]
-
Regularly test your cell lines for mycoplasma contamination using PCR or ELISA-based kits.[14][15]
-
Myometrial Cell Contraction Assays
Q6: I am observing high variability in the dose-response curve for this compound's inhibition of oxytocin-induced contractions. What are the potential causes?
High variability in contraction assays can be due to several factors:
-
Inconsistent Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and seeded at a uniform density for each experiment.[17] Over-confluent or sparse cultures can respond differently to stimuli.
-
Variability in Oxytocin Stimulation: Prepare fresh dilutions of oxytocin for each experiment from a reliable stock. Ensure consistent timing and application of the oxytocin stimulus.
-
"Edge Effects" in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell health.[17] To mitigate this, fill the peripheral wells with sterile media or PBS and do not use them for experimental samples.[17]
-
Inaccurate Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment and ensure thorough mixing. Pipetting errors can introduce significant variability.[17]
Q7: There is no significant inhibition of oxytocin-induced contractions even at high concentrations of this compound. What could be the problem?
-
Low Oxytocin Receptor Expression: The expression of the oxytocin receptor can vary with cell passage number.[10] Use cells at a lower, consistent passage number and confirm OTR expression using methods like qPCR or western blotting.
-
Inactive this compound: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Receptor Desensitization: Prolonged exposure to oxytocin can lead to desensitization of the oxytocin receptor.[10] Ensure that the pre-incubation time with this compound is appropriate and that the cells are not over-stimulated with oxytocin.
Intracellular Calcium Mobilization Assays
Q8: I am not detecting a clear calcium signal upon oxytocin stimulation, making it difficult to assess this compound's inhibitory effect. What should I check?
-
Suboptimal Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature for your specific cell type.[3] Ensure that Pluronic F-127 is used to aid in dye solubilization.[3]
-
Incorrect Buffer Composition: The Gq signaling pathway relies on both intracellular calcium release and extracellular calcium influx for a sustained signal. Use a buffer that contains calcium, such as Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.[3]
-
Low Receptor Expression: As with contraction assays, low OTR expression will result in a weak signal.
-
Agonist Concentration: Ensure the concentration of oxytocin used is sufficient to elicit a robust calcium response (typically in the EC50 to EC80 range).[7]
Q9: The baseline calcium levels in my cells are high and unstable. What could be causing this?
-
Cell Stress: Cells that are unhealthy, overgrown, or have been handled improperly can exhibit elevated baseline calcium levels. Ensure optimal cell culture conditions.
-
Dye Overloading or Toxicity: Using too high a concentration of the calcium-sensitive dye or incubating for too long can be toxic to cells and disrupt calcium homeostasis.
-
Phototoxicity: Excessive exposure of the dye-loaded cells to the excitation light source can cause phototoxicity and lead to unstable baselines. Minimize exposure time and light intensity.
ERK1/2 Phosphorylation Assays
Q10: I am not observing a consistent increase in ERK1/2 phosphorylation after stimulation, which is necessary to test this compound's effect. What should I do?
-
Suboptimal Stimulation Time: The kinetics of ERK1/2 phosphorylation can be transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time for your specific cell type and stimulus.[18]
-
Low Signal-to-Noise Ratio:
-
Serum Starvation: Serum contains growth factors that can elevate basal ERK1/2 phosphorylation. Serum-starve the cells for a period (e.g., 4-24 hours) before stimulation to reduce background levels.[19]
-
Cell Density: Plate cells to be confluent at the time of the assay, as this can help to lower background ERK phosphorylation.[19]
-
-
Lysate Preparation: Ensure that the lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2. Keep samples on ice during preparation.
Q11: The variability between replicate wells in my ERK1/2 phosphorylation assay is high. How can I improve this?
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding cells into the assay plate.[17]
-
Uneven Stimulation or Lysis: Add agonist and lysis buffer consistently across all wells. Using a multichannel pipette can help to minimize timing differences.[17]
-
Incomplete Cell Lysis: Ensure that the lysis buffer volume is adequate and that there is sufficient incubation time with gentle agitation to lyse all cells.
Quantitative Data Summary
The following tables provide representative data for this compound's activity in cell-based assays. Note that absolute values may vary depending on the specific cell line, passage number, and experimental conditions.
Table 1: Inhibitory Potency of this compound against Oxytocin-Induced Myometrial Contractions
| Parameter | Value | Reference |
| Cell Type | Human Myometrial Explants | [20] |
| Agonist | Oxytocin | [20] |
| This compound IC50 | ~10-100 nM | [20] |
Table 2: this compound Affinity for the Human Oxytocin Receptor
| Parameter | Value | Reference |
| Assay Type | Radioligand Binding | [2] |
| Radioligand | [3H]-Oxytocin | [21] |
| This compound Ki | 0.65 nM | [2] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the inhibition of oxytocin-induced intracellular calcium mobilization by this compound in immortalized human myometrial cells.
-
Cell Seeding:
-
Seed hTERT-HM cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in a calcium-containing buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Aspirate the culture medium from the wells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.[3]
-
-
Washing:
-
Gently wash the cells 2-3 times with HBSS to remove excess dye.[3]
-
-
Compound Incubation (this compound):
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for 10-20 seconds.[3]
-
Inject a pre-determined concentration of oxytocin (e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes to capture the calcium peak.[3]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (HTRF)
This protocol outlines a method to measure the inhibition of ERK1/2 phosphorylation by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate to achieve confluency at the time of the assay.
-
Once confluent, replace the growth medium with a serum-free medium and incubate for 4-24 hours.[19]
-
-
Compound Incubation (this compound):
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Stimulation:
-
Add the stimulating agent (e.g., oxytocin or a growth factor) to the wells.
-
Incubate for the optimal time determined from a time-course experiment (typically 5-15 minutes) at 37°C.[18]
-
-
Cell Lysis:
-
Aspirate the medium and add the HTRF kit-specific lysis buffer containing phosphatase and protease inhibitors.
-
Incubate for at least 30 minutes at room temperature with gentle shaking.[18]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[18]
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data and plot a dose-response curve to determine the IC50 of this compound.
-
Visualizations
Caption: this compound competitively antagonizes the oxytocin receptor.
Caption: Workflow for assessing this compound's inhibitory effects.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Telomerase immortalization of human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immortalization and characterization of human myometrial cells from term-pregnant patients using a telomerase expression vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immortalization of human uterine leiomyoma and myometrial cell lines after induction of telomerase activity: molecular and phenotypic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. corning.com [corning.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Retosiban in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Retosiban in various experimental settings. The following information is designed to help you troubleshoot common issues and ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a potent and selective oxytocin receptor antagonist.[1] Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown byproducts with potential off-target effects.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder and stock solutions should be stored at low temperatures. Commercial suppliers recommend storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][3] It is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound degradation in experimental setups?
A3: Like many small molecules, this compound's stability can be influenced by several factors, including:
-
pH: Extreme pH values (both acidic and alkaline) can potentially lead to hydrolysis of labile functional groups within the this compound molecule.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to light, particularly UV wavelengths, may induce photodegradation.
-
Oxidation: Reactive oxygen species in the experimental environment can lead to oxidative degradation.
-
Enzymatic Degradation: If using biological matrices such as serum, enzymes like esterases and proteases could potentially metabolize this compound.
Q4: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. Could this be due to degradation?
A4: Yes, a loss of potency or inconsistent results are common indicators of compound degradation. If you suspect degradation, it is crucial to systematically evaluate your experimental workflow, from stock solution preparation to the final assay readout.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in aqueous solutions (e.g., buffers, cell culture media) | Hydrolysis: this compound may be susceptible to hydrolysis at non-optimal pH. | - Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time this compound spends in aqueous solution before use.- If possible, conduct a pilot stability study to determine the optimal pH range for your experimental buffer. |
| Adsorption to labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. | - Use low-protein-binding microplates and tubes.- Pre-rinse pipette tips with the this compound solution before dispensing. | |
| Inconsistent results between experiments | Stock solution degradation: Repeated freeze-thaw cycles or improper storage can degrade the stock solution. | - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Store stock solutions at the recommended -80°C for long-term storage.[2][3] |
| Variability in solution preparation: Inconsistent dilution or handling can lead to variations in the final concentration. | - Ensure accurate and consistent pipetting techniques.- Prepare a fresh serial dilution for each experiment. | |
| Precipitation of this compound in cell culture media | Poor solubility: The final concentration of this compound may exceed its solubility in the aqueous medium, especially after dilution from a DMSO stock. | - Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically <0.5%) and non-toxic to the cells.- If precipitation occurs, gentle warming (to 37°C) and/or sonication may help redissolve the compound.[2][3] |
| Interaction with media components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound and affect its solubility. | - Consider using a serum-free medium for the duration of the experiment if compatible with your cell line.- Perform a solubility test of this compound in your specific cell culture medium before conducting the main experiment. | |
| Unexpected cytotoxicity or off-target effects | Formation of toxic degradation products: The degradation of this compound may produce byproducts with different biological activities. | - As a best practice, always use freshly prepared this compound solutions.- If degradation is suspected, consider analyzing the sample by HPLC or LC-MS to detect potential degradation products. |
Quantitative Data Summary
While specific quantitative data on this compound degradation is limited in the public domain, the following table summarizes its key properties relevant to its stability and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₄O₅ | [1] |
| Molar Mass | 494.59 g/mol | [1] |
| Solubility | Good solubility (> 0.22 mg/mL) at physiological pH. | [1] |
| LogD | 2.2 | [1] |
| Recommended Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (with or without serum, as required for the experiment)
-
Sterile, low-protein-binding 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare the cell culture medium to be tested, including all supplements.
-
Spike the medium with the this compound stock solution to the final working concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cells (typically <0.5%).
-
Aliquot the this compound-containing medium into multiple wells of a 96-well plate or separate microcentrifuge tubes.
-
Immediately collect a sample for the time point 0h and store it at -80°C.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and store them at -80°C until analysis.
-
Once all samples are collected, thaw them and prepare for HPLC analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) if the medium contains serum.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0h sample.
Visualizations
References
Addressing off-target effects of Retosiban in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retosiban. The information is designed to help address potential issues, particularly concerning off-target effects, in various research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the oxytocin receptor (OTR).[1] It binds to the OTR with high affinity, blocking the receptor and preventing the downstream signaling cascade initiated by oxytocin.[1] This action inhibits oxytocin-induced effects, such as uterine muscle contractions.
Q2: How selective is this compound for the oxytocin receptor?
A2: this compound is reported to be highly selective for the oxytocin receptor. It exhibits over 1400-fold greater selectivity for the human OTR compared to the structurally related vasopressin V1a, V1b, and V2 receptors.[2][3]
Q3: Have any off-target effects of this compound been reported?
A3: While comprehensive off-target screening panel data is not publicly available, this compound has a favorable safety profile in clinical trials, with adverse events being comparable to placebo.[4][5][6] Its high selectivity for the oxytocin receptor over vasopressin receptors is a key feature.[2][3] However, as with any pharmacological agent, the possibility of off-target effects in specific experimental systems cannot be entirely excluded. Researchers should include appropriate controls to validate the on-target nature of their findings.
Q4: Can this compound differentiate between different OTR-G protein coupling?
A4: Studies have shown that the oxytocin receptor can couple to different G proteins, leading to various physiological responses.[7][8] Some research indicates that different OTR antagonists can exhibit functional selectivity. For instance, in human myometrial smooth muscle, this compound, unlike atosiban, did not stimulate the coupling of the OTR to Gαi G-proteins.[9]
Q5: Does this compound affect ERK1/2 signaling?
A5: The effect of this compound on Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling appears to be context-dependent and different from other OTR antagonists like atosiban. Some studies in human myometrial smooth muscle have shown that oxytocin and atosiban, but not this compound, stimulate ERK1/2 activity.[9] This suggests that this compound may not engage the same signaling pathways as other OTR ligands.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results in cell-based assays. | Cell line variability: Different cell lines may have varying expression levels of the oxytocin receptor or other interacting proteins. | 1. Confirm OTR expression: Use a validated antibody to confirm OTR expression in your cell line via Western blot or flow cytometry.2. Use a consistent cell passage number: High passage numbers can lead to phenotypic drift.3. Consider a different cell line: If issues persist, try a cell line known to have robust and reproducible responses to oxytocin. |
| Ligand degradation: this compound, like any small molecule, can degrade over time, especially with improper storage. | 1. Use fresh aliquots: Prepare fresh working solutions from a new stock for each experiment.2. Verify compound integrity: If possible, confirm the integrity of your this compound stock using analytical methods like HPLC. | |
| Observed effect may be due to an off-target interaction. | Non-specific binding or interaction with another receptor/protein. | 1. Perform a dose-response curve: A classic sigmoidal dose-response curve is indicative of a specific receptor-mediated effect.2. Use a structurally unrelated OTR antagonist: Confirm that the observed effect is blocked by another known OTR antagonist with a different chemical structure.3. Use a negative control cell line: Employ a cell line that does not express the oxytocin receptor to see if the effect persists. |
| Difficulty in replicating in vivo findings in an in vitro model. | Differences in tissue complexity and signaling environment between in vivo and in vitro models. | 1. Use primary cells or tissue explants: These models more closely mimic the in vivo environment compared to immortalized cell lines.2. Consider 3D culture models: 3D cell cultures can better recapitulate the tissue architecture and cell-cell interactions found in vivo. |
| Variability in myometrial contraction assays. | Tissue viability and handling: Myometrial tissue is sensitive to handling and experimental conditions. | 1. Ensure proper tissue handling: Keep tissue in ice-cold physiological salt solution and use it as quickly as possible after collection.2. Optimize tissue preparation: Carefully dissect and mount tissue strips to ensure they are not overstretched or damaged.3. Allow for an adequate equilibration period: Let the tissue stabilize in the organ bath for a sufficient time before starting the experiment. |
Quantitative Data Summary
Table 1: this compound Binding Affinity
| Receptor | Species | Ki (nM) | Reference |
| Oxytocin Receptor | Human | 0.65 | [1][2] |
| Oxytocin Receptor | Rat | 4.1 | [2] |
| Vasopressin V1a, V1b, V2 Receptors | Human | >1400-fold selectivity vs. OTR | [2][3] |
Table 2: this compound In Vivo Efficacy in a Rat Model of Oxytocin-Induced Uterine Contractions
| Parameter | Value |
| IC50 | 180 nM |
| ID50 | 0.27 mg/kg |
Source: MedchemExpress, citing Liddle J, et al. The discovery of GSK221149A: a potent and selective oxytocin antagonist.[2]
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor
Objective: To determine the binding affinity of a test compound for the oxytocin receptor.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
[3H]-Oxytocin (Radioligand)
-
Unlabeled oxytocin
-
Test compound (e.g., this compound)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293-hOTR cells in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of [3H]-Oxytocin (typically at its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.
-
Incubate at room temperature to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Myometrial Contraction Assay
Objective: To assess the effect of this compound on oxytocin-induced myometrial contractions.
Materials:
-
Fresh myometrial tissue biopsies
-
Krebs-bicarbonate solution
-
Oxytocin
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Place myometrial biopsies in cold Krebs-bicarbonate solution.
-
Dissect longitudinal strips of myometrium.
-
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ bath chambers containing Krebs-bicarbonate solution, gassed with 95% O2/5% CO2 at 37°C.
-
Apply a passive tension and allow the tissue to equilibrate until stable spontaneous contractions are observed.
-
-
Experiment:
-
Induce contractions with a sub-maximal concentration of oxytocin.
-
Once stable contractions are achieved, add increasing concentrations of this compound cumulatively.
-
Record the contractile activity (frequency and amplitude).
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Express the data as a percentage of the oxytocin-induced contraction.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Caption: Oxytocin Receptor Gq Signaling Pathway and site of this compound action.
Caption: Logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Outcomes in Infants Born to Mothers Participating in this compound Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of preclinical Retosiban studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of preclinical studies involving Retosiban, a potent and selective oxytocin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, competitive antagonist of the oxytocin receptor (OTR).[1] It works by blocking the binding of oxytocin to its receptor on uterine smooth muscle cells, thereby inhibiting the downstream signaling pathways that lead to myometrial contractions.[1] This mechanism makes it a candidate for the treatment of preterm labor.[1] this compound exhibits high affinity for the human oxytocin receptor and over 1400-fold selectivity over the closely related vasopressin receptors.
Q2: What are the key challenges in translating preclinical this compound findings to clinical efficacy?
Translating preclinical findings for any drug, including this compound, into clinical success is fraught with challenges. A primary hurdle is the inherent difference between animal models and human physiology.[2][3][4] Animal models of preterm labor often do not fully replicate the complex and multifactorial nature of this condition in humans.[2][3][4] Furthermore, discrepancies in drug metabolism and pharmacokinetic profiles between species can lead to different efficacy and safety outcomes. For oxytocin antagonists specifically, the regulation of uterine contractility involves complex signaling pathways that may differ between preclinical models and pregnant women.
Q3: What are the main signaling pathways affected by this compound?
This compound primarily antagonizes the Gq-protein coupled oxytocin receptor. Oxytocin binding to its receptor typically activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium, leading to muscle contraction.[5][6][7] this compound blocks this cascade. Additionally, studies have shown that mechanical stretch of myometrial cells can induce contractions through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, and this compound has been found to prevent this by inhibiting ERK1/2 phosphorylation.[8]
Troubleshooting Guides
In Vitro Myometrial Contractility Assays
Issue 1: High variability or lack of spontaneous contractions in isolated myometrial strips.
-
Possible Cause: Tissue quality and handling. Myometrial tissue is sensitive and can be easily damaged during collection and preparation.
-
Troubleshooting Steps:
-
Tissue Source and Handling: Ensure rapid transport of biopsies from the operating room to the laboratory in an appropriate physiological salt solution (e.g., Krebs solution) on ice.
-
Dissection: Carefully dissect the myometrium to remove connective and vascular tissues. Cut uniform strips along the longitudinal axis of the muscle fibers.[9]
-
Equilibration: Allow the tissue strips to equilibrate in the organ bath for a sufficient period (at least 1-2 hours) under a consistent passive tension to allow for the development of stable spontaneous contractions.[9][10]
-
Viability Check: At the end of each experiment, you can expose the tissue to a high concentration of potassium chloride (KCl) to confirm its viability and contractile capacity.
-
Issue 2: Inconsistent or weak response to oxytocin stimulation.
-
Possible Cause: Desensitization of oxytocin receptors or issues with agonist concentration.
-
Troubleshooting Steps:
-
Receptor Desensitization: Avoid prolonged exposure to high concentrations of oxytocin before testing this compound. If studying the inhibitory effect of this compound, establish a stable baseline of oxytocin-induced contractions with the lowest effective oxytocin concentration.
-
Agonist Preparation: Prepare fresh dilutions of oxytocin for each experiment, as it can degrade over time.
-
Tissue Variability: Be aware that the density of oxytocin receptors can vary between tissue samples from different donors or different uterine regions. It is crucial to run appropriate controls for each tissue sample.
-
Issue 3: Difficulty in determining the accurate inhibitory concentration (IC50) of this compound.
-
Possible Cause: Inappropriate data analysis or experimental design.
-
Troubleshooting Steps:
-
Cumulative vs. Single Additions: For determining IC50 values, a cumulative concentration-response curve is often efficient. Start with a low concentration of this compound and increase it in a stepwise manner after the response to the previous concentration has stabilized.[10]
-
Data Analysis: Analyze the data using a non-linear regression model to fit a sigmoidal dose-response curve and calculate the IC50. Ensure you have a sufficient number of data points across a wide concentration range.
-
Parameter Selection: When analyzing contractility data, consider not just the amplitude of contractions but also the frequency and the area under the curve (AUC), as some compounds may affect these parameters differently.[11]
-
In Vivo Animal Models of Preterm Labor
Issue 1: High variability in the timing of parturition in control animals.
-
Possible Cause: Natural biological variation and differences in animal housing and handling.
-
Troubleshooting Steps:
-
Standardization: Standardize animal husbandry conditions, including light-dark cycles, diet, and cage density, as these can influence stress levels and hormonal cycles.
-
Animal Strain: Use a well-characterized animal strain with a predictable gestation length.[12]
-
Acclimatization: Allow animals sufficient time to acclimatize to the facility and handling procedures before the start of the experiment to minimize stress-induced variability.
-
Sufficient Sample Size: Use a sufficient number of animals in each group to account for biological variability and to achieve statistical power.
-
Issue 2: Lack of a clear tocolytic effect of this compound.
-
Possible Cause: Inappropriate dose, route of administration, or timing of treatment.
-
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct preliminary dose-ranging studies to determine the optimal effective dose of this compound in your specific animal model.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in the chosen animal species. The half-life and bioavailability may differ significantly from humans.[1] This may necessitate adjustments to the dosing regimen (e.g., continuous infusion vs. bolus injections).
-
Timing of Intervention: The timing of this compound administration in relation to the induction of preterm labor is critical. Administering the compound too early or too late may not yield a significant effect.
-
Model Selection: The choice of preterm labor induction model (e.g., LPS, mifepristone) can influence the outcome. Ensure the chosen model is relevant to the mechanism of action of this compound.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| Ki (hOTR) | Human | 0.65 nM | --INVALID-LINK-- |
| Selectivity | Human | >1400-fold over vasopressin receptors | --INVALID-LINK-- |
| Effect | Human Myometrial Strips | Significantly reduced spontaneous and oxytocin-stimulated contractions | [13][14] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | ~100% | [1] |
| Half-life | Rat | 1.4 hours | [1] |
| Protein Binding | Preclinical Species | <80% | [1] |
Experimental Protocols
Key Experiment: In Vitro Myometrial Contractility Assay
Objective: To assess the inhibitory effect of this compound on spontaneous or oxytocin-induced contractions of isolated myometrial strips.
Methodology:
-
Tissue Preparation:
-
Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section.
-
Immediately place the tissue in cold physiological salt solution (e.g., Krebs-bicarbonate solution).
-
Carefully dissect longitudinal myometrial strips (approximately 10 mm x 2 mm).[10]
-
-
Organ Bath Setup:
-
Mount the myometrial strips vertically in organ bath chambers containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[9][10]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[9][10]
-
Apply a passive tension of approximately 2 mN and allow the tissue to equilibrate for at least 60-90 minutes, or until stable spontaneous contractions are observed.[10]
-
-
Experimental Procedure:
-
For spontaneous contractions: Once a stable baseline is achieved, add increasing concentrations of this compound cumulatively to the organ bath.
-
For oxytocin-induced contractions: After equilibration, add a submaximal concentration of oxytocin (e.g., 0.5 nM) to induce stable, rhythmic contractions.[9] Once a stable baseline is achieved, add increasing concentrations of this compound.
-
Allow the tissue to stabilize for a set period (e.g., 20-30 minutes) after each addition of this compound before adding the next concentration.[10]
-
-
Data Analysis:
-
Continuously record the isometric tension.
-
Analyze the amplitude, frequency, and area under the curve (AUC) of the contractions.
-
Normalize the data to the baseline contractile activity before the addition of this compound.
-
Plot the concentration-response curve and calculate the IC50 value using non-linear regression.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a competitive antagonist at the oxytocin receptor.
Caption: Inhibition of stretch-induced myometrial contraction by this compound via the ERK1/2 pathway.
Caption: Experimental workflow for in vitro myometrial contractility assays with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Discrepancies in Animal Models of Preterm Birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mouse models of preterm birth: suggested assessment and reporting guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Batch-to-Batch Variability of Retosiban
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating batch-to-batch variability of Retosiban. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive oxytocin receptor antagonist.[1] It functions by blocking the oxytocin-mediated contraction of uterine smooth muscle, which is a key process in the initiation of preterm labor.[1] Its high affinity for the oxytocin receptor (Ki = 0.65 nM) and over 1400-fold selectivity over related vasopressin receptors make it a targeted agent for preventing premature birth.[1] this compound is a synthetic cyclic dipeptide, also known as a 2,5-diketopiperazine.[1]
Q2: What are the primary sources of batch-to-batch variability in synthetic peptides like this compound?
Batch-to-batch variability in synthetic peptides such as this compound can be attributed to several factors throughout the manufacturing process. These include:
-
Raw Materials: Variations in the purity and quality of the amino acid derivatives and reagents used in the synthesis process.
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can result in the formation of deletion or truncated peptide sequences.
-
Cleavage and Deprotection: The incomplete removal of protecting groups from the peptide can lead to impurities.
-
Purification: Differences in the efficiency of purification techniques, like High-Performance Liquid Chromatography (HPLC), can lead to varying levels of process-related impurities.
-
Lyophilization and Handling: Inconsistencies in the lyophilization process can affect the final water content and stability of the peptide. Improper handling and storage can also contribute to degradation.
Q3: What are the critical quality attributes (CQAs) that should be monitored to ensure the consistency of this compound batches?
To ensure the consistency of each batch of this compound, the following CQAs should be carefully monitored:
-
Appearance: The physical state and color of the lyophilized powder.
-
Identity: Confirmation of the correct molecular weight and structure.
-
Purity: The percentage of the desired this compound peptide, typically determined by HPLC.
-
Impurity Profile: Identification and quantification of any synthesis-related or degradation impurities.
-
Peptide Content: The actual amount of peptide in the lyophilized powder, which can also contain water and counter-ions.
-
Chiral Purity: The enantiomeric excess of the desired stereoisomer of this compound.
-
Water Content: Determined by methods such as Karl Fischer titration.
-
Counter-ion Content: Quantification of counter-ions (e.g., trifluoroacetate) from the purification process.
-
Bioburden and Endotoxin Levels: Particularly important for in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro/in-vivo experiments with different batches of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Q4: How can I quantitatively compare different batches of this compound?
A thorough comparison of the Certificate of Analysis (CoA) for each batch is the first step. If a comprehensive CoA is not available, or if you suspect variability not captured in the CoA, the following analytical techniques are recommended.
Data Presentation: Hypothetical Batch Comparison
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White to off-white lyophilized powder | White to off-white lyophilized powder | Conforms |
| Identity (MS) | 494.6 ± 0.5 Da | 494.7 ± 0.5 Da | Corresponds to MW |
| Purity (HPLC) | 98.5% | 96.2% | ≥ 95% |
| Largest Single Impurity | 0.8% | 1.5% | ≤ 1.0% |
| Total Impurities | 1.5% | 3.8% | ≤ 5.0% |
| Peptide Content | 85.2% | 78.9% | Report Value |
| Chiral Purity | >99.5% (R,R,R) | 98.0% (R,R,R) | ≥ 99.0% |
| Water Content | 4.1% | 5.3% | ≤ 10% |
| Counter-ion (TFA) | 10.2% | 12.0% | Report Value |
Note: These are example values and criteria and should be established and validated for your specific experimental needs.
Experimental Protocols
Protocol 1: HPLC Purity and Impurity Profiling of this compound
This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.
Caption: Workflow for HPLC analysis of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of this compound and all impurity peaks. Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all peaks.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
LC-MS is a powerful tool for confirming the identity of this compound and identifying unknown impurities.
Methodology:
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Employ the same HPLC method as described in Protocol 1.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Perform full scan for identity confirmation and MS/MS (or tandem MS) on impurity peaks for structural elucidation.
-
-
Data Analysis:
-
Confirm the molecular weight of this compound (C₂₇H₃₄N₄O₅, MW: 494.59 g/mol ).
-
Analyze the mass-to-charge ratio of impurity peaks to propose their elemental composition and potential structures.
-
Protocol 3: Chiral HPLC for Enantiomeric Purity
This compound has multiple chiral centers, making the assessment of enantiomeric purity crucial.
Methodology:
-
Chiral Column: Use a chiral stationary phase (CSP) column suitable for separating stereoisomers (e.g., a polysaccharide-based column).
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier. The exact composition will need to be optimized for the specific column and compound.
-
Isocratic Elution: Chiral separations are often performed using an isocratic mobile phase.
-
Detection: UV at 220 nm.
-
Data Analysis: Calculate the percentage of the desired enantiomer relative to any other detected stereoisomers.
Signaling Pathway
This compound's Mechanism of Action: Oxytocin Receptor Antagonism
Caption: this compound competitively antagonizes the oxytocin receptor.
References
Best practices for long-term storage of Retosiban
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Retosiban. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
For long-term stability, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2] It is crucial to store the powder in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
This compound dissolved in a solvent should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the solution into single-use volumes.
Q3: What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1][2] For in vivo experiments, further dilution into aqueous buffers is often necessary. It is important to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect the stability of the compound.
Q4: Is this compound sensitive to light?
Q5: What are the known physical and chemical properties of this compound?
This compound is a competitive oxytocin receptor antagonist.[3] At physiological pH, it exists in an uncharged state and has good solubility.[3]
| Property | Value | Reference |
| Molar Mass | 494.592 g·mol−1 | [3] |
| Formula | C27H34N4O5 | [3] |
| Solubility | > 0.22 mg/ml | [3] |
| logd | 2.2 | [3] |
Troubleshooting Guides
Problem: I am observing decreased efficacy of my this compound solution over time.
-
Possible Cause 1: Improper Storage Temperature. Storing solutions at temperatures warmer than recommended (-20°C for short-term, -80°C for long-term) can accelerate degradation.
-
Solution: Always store dissolved this compound at the recommended temperatures. Use a calibrated thermometer to verify the storage unit's temperature.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can contribute to the degradation of the compound.
-
Solution: Aliquot the stock solution into single-use vials after preparation to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Hydrolysis. If the solvent used was not anhydrous, or if the container was not properly sealed, water may have been introduced, leading to hydrolysis of the compound.
-
Solution: Use high-purity, anhydrous solvents for reconstitution. Ensure storage containers are tightly sealed to prevent moisture absorption.
-
Problem: I see precipitation in my this compound solution after thawing.
-
Possible Cause 1: Exceeded Solubility. The concentration of this compound in your solution may be too high for the chosen solvent system, especially after freezing.
-
Solution: Gently warm the solution and use sonication to aid in redissolving the precipitate. If the issue persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.
-
Solution: Use high-quality vials with secure caps. Parafilm can be used to provide an extra seal for long-term storage.
-
Experimental Protocols and Methodologies
While specific, detailed stability studies for this compound are not publicly available, a general approach to assessing the stability of a compound like this compound would involve forced degradation studies and the use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies:
Forced degradation studies are designed to intentionally degrade a sample to identify potential degradation products and to develop a stability-indicating analytical method. These studies typically involve exposing the drug substance to stress conditions such as:
-
Acidic and Basic Hydrolysis: Exposing the drug to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures.
-
Oxidation: Treating the drug with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the solid drug or a solution to high temperatures.
-
Photostability: Exposing the drug to UV and visible light.
Stability-Indicating HPLC Method:
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. A general protocol would involve:
-
Column Selection: A C18 reversed-phase column is often a good starting point for molecules like this compound.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically used to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance would be appropriate.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Below are diagrams illustrating the signaling pathway of the oxytocin receptor, which this compound antagonizes, a logical troubleshooting workflow for storage issues, and a generalized experimental workflow for a stability study.
Caption: this compound competitively antagonizes the oxytocin receptor, blocking the downstream signaling cascade that leads to uterine contractions.
Caption: A logical workflow for troubleshooting common issues with this compound storage.
Caption: A representative workflow for conducting a stability study on a research compound like this compound.
References
- 1. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Physiological Responses to Retosiban
Welcome to the technical support center for Retosiban, a potent and selective oxytocin receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected physiological responses during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides potential explanations and experimental steps to address unexpected results when working with this compound.
| Observed Unexpected Response | Potential Cause | Recommended Troubleshooting Steps |
| 1. Incomplete inhibition of uterine contractions despite high this compound concentration. | Agonist-independent receptor activation: Mechanical stretch of myometrial tissue can induce oxytocin receptor (OTR) activation without the presence of oxytocin.[1][2] this compound acts as an inverse agonist to prevent this specific type of activation.[1][2] | Protocol: Investigate stretch-induced contractions in the absence of oxytocin and assess this compound's ability to inhibit this effect. (See Experimental Protocol 1) |
| Differential signaling pathways: The contractile response may be mediated by signaling pathways less sensitive to this compound's antagonism. | Protocol: Measure downstream signaling molecules such as IP3 and phosphorylated ERK1/2 in the presence and absence of oxytocin and this compound. (See Experimental Protocol 2) | |
| 2. Lack of effect on prostaglandin production, unlike other OTR antagonists (e.g., Atosiban). | Biased antagonism: this compound exhibits functional selectivity. Unlike Atosiban, this compound does not stimulate Gαi protein coupling, which can lead to prostaglandin synthesis.[3] | Protocol: Compare the effects of this compound and Atosiban on prostaglandin E2 and F2α levels in myometrial cells. (See Experimental Protocol 3) |
| 3. No observed impact on cAMP levels. | Selective G-protein coupling: this compound does not appear to influence Gαi-mediated inhibition of adenylyl cyclase, which would alter cAMP levels.[3] Atosiban, in contrast, shows some agonist activity at higher concentrations, leading to Gαi stimulation.[3] | Protocol: Measure cAMP levels in response to forskolin or calcitonin in the presence of this compound, Atosiban, and oxytocin to assess differential effects on Gαi signaling. (See Experimental Protocol 3) |
| 4. Unexpected cardiovascular effects (hypotension or hypertension). | Off-target effects (unlikely but possible): Although this compound is highly selective for the oxytocin receptor over vasopressin receptors (>1400-fold selectivity), extremely high concentrations could theoretically interact with vasopressin receptors, which play a role in blood pressure regulation.[4][5] | Action: Verify the concentration of this compound used. Review the literature for any reported cardiovascular side effects in clinical trials (note: clinical trials have generally shown a favorable safety profile with no significant blood pressure changes).[6] |
| Direct vascular smooth muscle effects: The oxytocin receptor is expressed in blood vessels. While this compound is an antagonist, its interaction with the vascular OTR might produce unexpected local effects. | Protocol: Investigate the effects of this compound on isolated blood vessel preparations to assess direct vasoactive properties. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the oxytocin receptor (OTR).[4] It binds to the OTR with high affinity (Ki = 0.65 nM for human OTR) and selectivity, thereby blocking oxytocin-induced downstream signaling pathways that lead to smooth muscle contraction.[4][5]
Q2: How does this compound's mechanism differ from that of Atosiban?
A2: While both are OTR antagonists, they exhibit different pharmacological properties. This compound acts as a pure antagonist and an inverse agonist against stretch-induced receptor activation.[1][2] In contrast, Atosiban can display partial agonist activity at higher concentrations, stimulating Gαi protein coupling and subsequent prostaglandin production, a phenomenon not observed with this compound.[3]
Q3: Can this compound affect signaling pathways other than the canonical Gαq pathway?
A3: The oxytocin receptor can couple to both Gαq and Gαi proteins.[7][8] this compound effectively blocks the Gαq-mediated pathway (e.g., IP3 production).[3] However, unlike oxytocin and Atosiban, this compound does not appear to stimulate Gαi-mediated signaling.[3] This selective action is a key aspect of its pharmacological profile.
Q4: What are the known effects of this compound on ERK1/2 phosphorylation?
A4: Oxytocin is known to induce ERK1/2 phosphorylation.[9][10] this compound has been shown to inhibit stretch-induced phosphorylation of ERK1/2 in human myometrium.[1] However, some studies suggest that unlike Atosiban, this compound itself does not stimulate ERK1/2 activity.[3]
Q5: Have clinical trials reported significant unexpected side effects for this compound?
A5: Phase II and Phase III clinical trials have generally shown that this compound has a favorable safety profile, with adverse events being comparable to placebo or Atosiban.[6][11][12] No major unexpected physiological responses or significant changes in maternal blood pressure have been consistently reported.[6] A follow-up study of infants born to mothers who participated in this compound trials also showed no unexpected adverse outcomes or impairments.[13]
Key Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to this compound's mechanism of action.
References
- 1. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 10. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of spontaneous preterm labour with this compound: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Outcomes in Infants Born to Mothers Participating in this compound Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Retosiban and Atosiban for Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Retosiban and Atosiban, two antagonists of the oxytocin receptor (OTR). The data presented herein has been compiled from various scientific sources to offer an objective overview of their respective performance in preclinical experimental settings. This document is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Executive Summary
This compound, a non-peptide antagonist, demonstrates significantly higher binding affinity for the human oxytocin receptor in vitro compared to Atosiban, a peptide-based antagonist. Experimental data indicates that this compound is a highly potent and selective OTR antagonist. In contrast, Atosiban functions as a competitive antagonist at both oxytocin and vasopressin V1a receptors. Furthermore, studies on downstream signaling pathways reveal distinct mechanisms of action, with Atosiban exhibiting properties of a biased agonist.
Data Presentation
Table 1: Comparative Binding Affinity at the Human Oxytocin Receptor
| Compound | Ki (nM) | Assay Type | Cell/Tissue Type |
| This compound | 0.65[1] | Radioligand Binding Assay | Recombinant Human OTR |
| Atosiban | 76.4[2] | Radioligand Binding Assay | Human Myometrium |
| 32 - 39.81[2] | Radioligand Binding Assay | Recombinant Human OTR | |
| ~10 | Inhibition Constant (Kb) | Cultured Human Myometrial Cells |
Table 2: Comparative Functional Activity
| Compound | Parameter | Value (nM) | Assay | Cell/Tissue Type |
| Atosiban | IC50 | 5[3][4][5] | Inhibition of Oxytocin-induced Ca2+ increase | Human Myometrial Cells |
| Atosiban | pA2 | 7.71 | In vitro uterine contraction (no Mg2+) | Rat Uterus |
| Atosiban | pA2 | 7.05 | In vivo uterotonic response | Rat |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To quantify the affinity of this compound and Atosiban for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from transfected HEK293 cells or myometrial tissue).
-
Radioligand: [3H]Oxytocin or [125I]-ornithine vasotocin analog ([125I]OVTA).
-
Unlabeled this compound and Atosiban.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding (NSB), and competitor concentrations.
-
Competitor Addition: Add increasing concentrations of unlabeled this compound or Atosiban to the respective competitor wells.
-
Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. For NSB wells, add a high concentration of unlabeled oxytocin.
-
Membrane Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined duration (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
In Vitro Myometrial Contraction Assay
This functional assay measures the ability of a compound to inhibit agonist-induced contractions of uterine smooth muscle tissue.[6][7][8]
Objective: To determine the functional potency of this compound and Atosiban in inhibiting oxytocin-induced myometrial contractions.
Materials:
-
Human myometrial biopsies obtained from elective cesarean sections.
-
Physiological Salt Solution (PSS), e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂ / 5% CO₂.
-
Organ bath system with force transducers.
-
Oxytocin, this compound, and Atosiban.
Procedure:
-
Tissue Preparation: Myometrial biopsies are dissected into longitudinal strips (e.g., 2 x 2 x 10 mm).
-
Mounting: Each strip is mounted in an organ bath containing PSS at 37°C, with one end fixed and the other attached to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) during which spontaneous contractions may develop.
-
Agonist Stimulation: A concentration-response curve to oxytocin is established to determine the EC50.
-
Antagonist Incubation: Tissues are pre-incubated with varying concentrations of this compound or Atosiban for a set period.
-
Challenge with Agonist: Following incubation with the antagonist, a concentration-response curve to oxytocin is repeated.
-
Data Analysis: The antagonistic potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This is typically determined by a Schild plot analysis. Alternatively, the IC50 for the inhibition of a fixed concentration of oxytocin can be calculated.[9]
Signaling Pathways and Mechanism of Action
The binding of oxytocin to its G-protein coupled receptor (GPCR) primarily activates the Gq/phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the sarcoplasmic reticulum, which, in turn, activates downstream signaling cascades culminating in myometrial contraction.[10]
This compound acts as a competitive antagonist, blocking the binding of oxytocin to its receptor and thereby inhibiting the canonical Gq-mediated signaling pathway.
Atosiban , in contrast, exhibits a more complex mechanism of action. While it competitively antagonizes the Gq-mediated signaling responsible for uterine contractions, it has been shown to act as a biased agonist, activating Gi-mediated pathways. This can lead to the activation of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.[2][11][12][13]
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling and points of intervention for this compound and Atosiban.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Myometrial Contraction Assay
Caption: Workflow for an in vitro myometrial contraction assay.
References
- 1. journalspress.com [journalspress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Retosiban and Other Tocolytic Agents for Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
Preterm birth remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to delay delivery, providing a critical window for interventions such as antenatal corticosteroid administration to improve neonatal outcomes. This guide provides an objective, data-driven comparison of Retosiban, a selective oxytocin receptor antagonist, with other commonly used tocolytic agents, including atosiban, nifedipine, and ritodrine.
Mechanism of Action: Targeting the Oxytocin Pathway
This compound is a competitive antagonist of the oxytocin receptor, which plays a crucial role in initiating and maintaining uterine contractions during labor. By blocking this receptor, this compound prevents the downstream signaling cascade that leads to myometrial contraction.
The binding of oxytocin to its G-protein coupled receptor (GPCR) on myometrial cells activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. DAG, in parallel, activates protein kinase C (PKC), which can further potentiate the contractile response. This compound, by blocking the initial binding of oxytocin, inhibits this entire cascade.
Caption: Oxytocin receptor signaling pathway in myometrial cells and the inhibitory action of this compound.
Efficacy and Safety: A Comparative Analysis
The clinical development of this compound was unfortunately hampered by the early termination of its Phase III trials (NCT02292771 and NCT02377466) due to slow recruitment. This has resulted in a limited dataset for direct comparison. However, the available data, alongside findings from studies on other tocolytics, are summarized below.
Efficacy in Delaying Delivery
| Tocolytic Agent | Comparison | Primary Efficacy Outcome | Result | Citation |
| This compound | vs. Placebo (Terminated Trial) | Mean time to delivery/treatment failure | 18.9 days for this compound vs. 11.1 days for placebo (n=23) | [1][2] |
| This compound | vs. Atosiban (Terminated Trial) | Adjusted mean time to delivery | 32.51 days for this compound vs. 33.71 days for Atosiban (p > 0.05, n=97) | [1][2] |
| Atosiban | vs. Ritodrine | Women undelivered at 48 hours | 84.9% for Atosiban vs. 86.8% for Ritodrine (not statistically significant) | [3] |
| Atosiban | vs. Nifedipine | Women undelivered and not requiring alternate tocolytic at 48 hours | 68.6% for Atosiban vs. 52% for Nifedipine (p=0.03) | [4] |
| Nifedipine | vs. Atosiban | Mean gestational age at delivery | 36.4 (±2.8) weeks for Nifedipine vs. 35.2 (±3.0) weeks for Atosiban (p=0.01) | [4] |
| Nifedipine | vs. Magnesium Sulfate vs. Indomethacin | Arrest of labor >48 hours | Similar among the three groups (p=0.199) | [5] |
Maternal and Neonatal Safety
| Tocolytic Agent | Comparison | Key Safety Findings | Citation |
| This compound | vs. Placebo/Atosiban | Adverse events were no more common with this compound. | [1][2] |
| This compound | Follow-up Study (ARIOS) | No unexpected adverse outcomes or impairments in infants exposed to this compound up to 2 years of age. | [6] |
| Atosiban | vs. Ritodrine | Significantly lower incidence of maternal cardiovascular side effects with Atosiban (4.0% vs. 84.3%, p < 0.001). | [3] |
| Nifedipine | vs. Atosiban | Maternal side effects were higher with Nifedipine. | [7] |
| Nifedipine | vs. Magnesium Sulfate vs. Indomethacin | Hypotension and tachycardia were more common with Nifedipine. Indomethacin was associated with more fetal ductal constriction and oligohydramnios. | [5] |
| Ritodrine | vs. Atosiban | Intravenous therapy was more frequently terminated due to maternal adverse events with Ritodrine (29.8% vs. 0.8%). | [3] |
Experimental Protocols
A standardized approach is crucial for the robust evaluation of tocolytic agents. The following outlines a typical experimental workflow for a randomized controlled trial in this field, based on the protocols of the this compound and other tocolytic trials.
A Typical Tocolytic Clinical Trial Workflow
Caption: A generalized experimental workflow for a clinical trial comparing tocolytic agents.
Key Methodological Considerations:
-
Patient Population: Inclusion criteria typically specify a gestational age range (e.g., 24 to 34 weeks), a confirmed diagnosis of preterm labor (defined by uterine contraction frequency and cervical changes), a singleton pregnancy, and intact membranes.
-
Study Design: A double-blind, randomized, placebo-controlled or active-comparator design is the gold standard.
-
Intervention: The dosage and administration route of the tocolytic agents are standardized. For instance, in the this compound trials, a 6 mg intravenous loading dose was followed by a 6 mg/hour continuous infusion.[8] Atosiban is typically administered with an initial bolus followed by a multi-step infusion.[8]
-
Outcome Measures:
-
Primary Efficacy Endpoints: Commonly include the proportion of women remaining undelivered at 48 hours and 7 days, and the time from initiation of treatment to delivery.
-
Secondary Efficacy Endpoints: May include gestational age at delivery, birth weight, and the need for rescue tocolysis.
-
Safety Endpoints: Encompass maternal adverse events (e.g., cardiovascular, gastrointestinal), fetal adverse events (e.g., heart rate abnormalities), and neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage, necrotizing enterocolitis, and neonatal death).
-
-
Statistical Analysis: An intent-to-treat analysis is typically employed to assess the treatment effect in the randomized groups.
Conclusion
This compound, as a selective oxytocin receptor antagonist, holds theoretical promise as a tocolytic agent with a targeted mechanism of action. However, the premature termination of its pivotal clinical trials leaves its efficacy and safety profile incompletely characterized. The limited available data suggests it may prolong pregnancy compared to placebo, with a safety profile comparable to atosiban.
In the broader context of tocolysis, there is no single agent that has demonstrated clear superiority across all efficacy and safety domains. Atosiban offers a favorable maternal safety profile, particularly concerning cardiovascular side effects, when compared to beta-agonists like ritodrine. Nifedipine, a calcium channel blocker, has shown efficacy in prolonging pregnancy but may be associated with a higher incidence of maternal side effects compared to atosiban. The choice of a tocolytic agent often involves a careful consideration of the individual patient's clinical presentation, gestational age, and the known side-effect profiles of the available drugs. Further well-designed, adequately powered clinical trials are needed to definitively establish the role of newer agents like this compound and to refine the optimal strategies for the management of preterm labor.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nifedipine compared with atosiban for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of three tocolytics for preterm labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Outcomes in Infants Born to Mothers Participating in this compound Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atosiban and nifedipine in acute tocolysis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Selectivity of Retosiban for the Oxytocin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retosiban's selectivity for the oxytocin receptor (OTR) against other prominent OTR antagonists. The following sections present supporting experimental data, detailed protocols for validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound (GSK-221,149-A) is a potent, orally active, non-peptide antagonist of the oxytocin receptor developed for applications such as the treatment of preterm labor.[1][2] Its clinical efficacy and safety profile are critically dependent on its high selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), which mediate distinct physiological effects, including cardiovascular and renal functions.[3][4][5] This guide validates the selectivity of this compound by comparing its binding affinity and functional antagonism with other known OTR antagonists.
Comparative Binding Affinity and Selectivity
The selectivity of a receptor antagonist is quantified by comparing its binding affinity (Ki) for the target receptor to its affinity for off-target receptors. A higher selectivity ratio indicates a lower likelihood of off-target effects. This compound demonstrates a sub-nanomolar affinity for the human oxytocin receptor and exceptional selectivity over vasopressin receptor subtypes.[1][6]
Table 1: Comparison of Binding Affinities (Ki, nM) of OTR Antagonists
| Compound | Oxytocin Receptor (OTR) | Vasopressin V1a Receptor | Vasopressin V1b Receptor | Vasopressin V2 Receptor | Selectivity Ratio (V1a/OTR) |
|---|---|---|---|---|---|
| This compound | 0.65[1][6] | >910 (>1400-fold)[1][6] | >910 (>1400-fold)[7] | >910 (>1400-fold)[7] | >1400 |
| Atosiban | 81[8] | 3.5 - 4.7[8][9] | - | - | ~0.05 |
| Epelsiban | 0.13[6] | >6500 (>50000-fold)[6] | >4100 (>31000-fold)[1] | >8200 (>63000-fold)[6] | >50000 |
| Barusiban | 0.64[8] | 11 (>17-fold)[8] | - | - | ~17 |
| L-368,899 | 8.9 (human)[10] | 370 (~41-fold)[10] | - | 570 (~64-fold)[10] | ~41 |
Note: Ki values can vary between studies based on experimental conditions. The data presented are representative values from the cited literature. A higher selectivity ratio indicates greater selectivity for the oxytocin receptor over the vasopressin V1a receptor.
Experimental Protocols
Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds for the human oxytocin receptor and vasopressin V1a, V1b, and V2 receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the recombinant human oxytocin receptor (e.g., CHO-K1 or HEK293 cells). Similarly, membranes expressing human V1a, V1b, and V2 receptors.
-
Radioligand: [3H]-Oxytocin or a selective radiolabeled antagonist like [3H]-(Thr4,Gly7)-Oxytocin.
-
Test Compounds: this compound, Atosiban, Epelsiban, etc., dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration using a standard method like the BCA assay. Dilute the membranes to the desired final concentration (e.g., 5-20 µg protein per well).[11]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer or unlabeled oxytocin (1 µM final concentration) for defining total binding and non-specific binding, respectively.
-
50 µL of various concentrations of the test compound (e.g., this compound) to create a dose-response curve.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
150 µL of the diluted membrane preparation to initiate the binding reaction.[11]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11][12]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled oxytocin) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This functional assay measures a compound's ability to inhibit the intracellular calcium increase triggered by oxytocin binding to its receptor, which is a key downstream signaling event.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of oxytocin-induced calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human oxytocin receptor and capable of signaling through the Gq pathway (e.g., CHO-K1/OTR or HEK293/OTR).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K with 10% FBS).
-
Calcium-Sensitive Dye: A fluorescent calcium indicator such as Fluo-4 AM or Calcium 5.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Agonist: Oxytocin.
-
Antagonist: this compound and comparator compounds.
-
Apparatus: 96- or 384-well black, clear-bottom cell culture plates, and a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the OTR-expressing cells into the multi-well plates at an appropriate density (e.g., 2.0 x 10^4 cells/well for a 384-well plate) and incubate overnight to allow for cell adherence.[13]
-
Dye Loading: Remove the cell culture medium and wash the cells gently with assay buffer. Add the calcium-sensitive dye solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 30 minutes at room temperature.[14]
-
Compound Pre-incubation: Add various concentrations of the antagonist (this compound) to the cell plate. Incubate for 10-30 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of oxytocin (typically the EC80 concentration, which gives 80% of the maximal response) into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 120-180 seconds) to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) corresponds to the magnitude of the intracellular calcium increase.
-
Calculate the percentage of inhibition for each concentration of the antagonist relative to the response with oxytocin alone.
-
Plot the percent inhibition against the log concentration of the antagonist and fit the data using non-linear regression to determine the IC50 value.
-
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[15] Activation by oxytocin initiates a signaling cascade that is central to its physiological effects, such as uterine muscle contraction. This compound acts as a competitive antagonist, blocking oxytocin from binding to the receptor and preventing the initiation of this cascade. Some antagonists, like Atosiban, have been shown to also interact with Gαi-coupled pathways, a mechanism not observed with this compound, highlighting this compound's functional selectivity.[16]
Conclusion
The data compiled in this guide unequivocally validates the high selectivity of this compound for the oxytocin receptor. Through competitive radioligand binding assays, this compound's affinity for the OTR is shown to be over 1400-fold greater than for the vasopressin receptor subtypes, a selectivity profile superior to that of older antagonists like Atosiban.[1][6] Functional assays, such as calcium mobilization, further confirm its potent antagonist activity at the OTR. This high degree of selectivity minimizes the potential for off-target effects and underscores this compound's value as a precise pharmacological tool and a therapeutic agent with a favorable safety profile for conditions requiring the specific modulation of oxytocin signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 3. Vasopressin and oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmain.com [pharmain.com]
- 6. Epelsiban - Wikipedia [en.wikipedia.org]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Vasopressin V1a and V1b receptors: from molecules to physiological systems. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacological Effects of Retosiban Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Retosiban, a non-peptide oxytocin receptor antagonist. It examines its mechanism of action, pharmacological properties, and efficacy across various species, with supporting experimental data and comparisons to the alternative tocolytic agent, Atosiban.
Introduction and Mechanism of Action
This compound (GSK-221,149-A) is a potent, orally active, and highly selective antagonist of the oxytocin receptor (OTR).[1][2] It was developed by GlaxoSmithKline for the treatment of spontaneous preterm labor.[1][3] Its primary mechanism of action is the competitive antagonism of the OTR, which blocks the downstream signaling cascade responsible for uterine smooth muscle contractions.[1]
Upon activation by oxytocin, the OTR, a G-protein-coupled receptor (GPCR), primarily couples to Gαq/11 proteins. This initiates a signaling pathway involving the activation of Phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+ is a critical step for the activation of myosin light chain kinase and subsequent myometrial contraction.[4][5] this compound effectively blocks this entire process by preventing oxytocin from binding to its receptor.[6]
Interestingly, studies in human myometrium have revealed that this compound exhibits a distinct pharmacological profile compared to the peptide-based antagonist, Atosiban. This compound acts as a pure competitive antagonist and inverse agonist, inhibiting even the basal, agonist-free activity of the OTR.[6][7] In contrast, Atosiban can display agonist activity at higher concentrations, stimulating pathways that lead to prostaglandin production.[6]
Comparative Pharmacological Properties
This compound's chemical structure, centered on a 2,5-diketopiperazine ring, confers high affinity and exceptional selectivity for the human OTR.[1] It demonstrates sub-nanomolar binding affinity and is significantly more selective for the OTR over the structurally related vasopressin (AVP) receptors.[1][3][8] This high selectivity is a key advantage, minimizing potential off-target effects associated with vasopressin receptor antagonism.
Table 1: this compound Receptor Binding Profile
| Parameter | Species | Value | Selectivity vs. AVP Receptors |
|---|
| Binding Affinity (Ki) | Human | 0.65 nM[1][8] | >1400-fold over V1a, V1b, V2[3] |
Pharmacokinetic properties of this compound have been characterized in several species, revealing important differences in bioavailability and clearance that are critical for preclinical model selection and dose translation.
Table 2: Cross-Species Comparison of this compound Pharmacokinetics
| Species | Oral Bioavailability | Half-life (t½) | Intrinsic Clearance |
|---|---|---|---|
| Rat | ~100%[1] | 1.4 hours[1] | Low to Moderate[1] |
| Dog | Not specified | Not specified | Low to Moderate[1] |
| Cynomolgus Monkey | Not specified | Not specified | Low to Moderate[1] |
| Human | Orally active[2] | ~1.45 hours (oral)[3] | Low[1] |
Cross-Species Efficacy Overview
This compound has demonstrated tocolytic efficacy in a range of in vitro and in vivo models, from rodents to non-human primates and humans.
-
In Rats: Intravenous and oral administration of this compound led to a dose-dependent reduction in both oxytocin-induced and spontaneous uterine contractions in late-term pregnant rats.[1][3]
-
In Cynomolgus Monkeys: In a key preclinical study, oral this compound treatment significantly reduced the risk of spontaneous delivery compared to a vehicle control group (hazard ratio = 0.07).[7][9] This demonstrates its efficacy in a primate model with high translational relevance.
-
In Humans: In vitro studies using human myometrial strips showed that this compound significantly reduced both spontaneous and oxytocin-stimulated contractile activity.[3] Clinical trials provided evidence that intravenous this compound could suppress uterine contractions, prolong pregnancy, and reduce the rate of preterm birth compared to placebo.[3][8] In a direct comparator trial with Atosiban, the adjusted mean time to delivery was not significantly different between the two treatments (32.5 days for this compound vs. 33.7 days for Atosiban).[10][11] However, these clinical trials were terminated prematurely due to slow recruitment, limiting the statistical power of the findings.[11]
Comparative Analysis: this compound vs. Atosiban
Atosiban, a peptide analogue of oxytocin, is an established tocolytic agent and serves as a critical benchmark for new OTR antagonists.[4][12] this compound and Atosiban belong to different chemical classes, which results in distinct pharmacological profiles.
Table 3: Comparison of this compound and Atosiban
| Feature | This compound | Atosiban |
|---|---|---|
| Chemical Class | Non-peptide, small molecule[4] | Peptide analogue of oxytocin[4] |
| Administration | Orally active, Intravenous[1][2] | Intravenous only[4] |
| OTR Selectivity | Highly selective (>1400-fold vs. AVP)[3] | Antagonizes both OTR and Vasopressin V1a receptors[4] |
| Mechanism | Competitive antagonist / Inverse agonist[6][7] | Competitive antagonist; shows Gαi-mediated agonist activity at higher concentrations[6] |
| Clinical Efficacy | Showed prolonged time to delivery vs. placebo; similar to Atosiban in head-to-head trial[8][10] | Effective in prolonging pregnancy vs. placebo[13] |
| Side Effect Profile | Favorable safety profile, similar to placebo and Atosiban[10][11] | Fewer maternal side effects than β2-agonists[14] |
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the pharmacological effects of this compound.
1. In Vitro Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation & Counting: The reaction is terminated, and bound and free radioligand are separated via rapid filtration. The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
-
2. In Vivo Uterine Contraction Inhibition (Late-Term Pregnant Rat Model)
-
Objective: To assess the in vivo efficacy of this compound in inhibiting uterine contractions.
-
Methodology:
-
Animal Preparation: Late-term pregnant Sprague-Dawley rats are anesthetized. A catheter is placed in a jugular vein for drug administration and in a carotid artery for blood pressure monitoring. A fluid-filled balloon catheter is inserted into the uterine horn to measure intrauterine pressure.
-
Baseline Measurement: Spontaneous uterine contractions are recorded to establish a stable baseline.
-
Drug Administration: this compound or vehicle is administered intravenously as a bolus or infusion.
-
Contraction Monitoring: Uterine activity (frequency, amplitude, duration) is continuously monitored for a set period post-administration.
-
Data Analysis: The percentage inhibition of uterine contractility is calculated by comparing post-dose activity to the baseline period. Dose-response curves are generated to determine the ED50.
-
3. Human Myometrial Explant Culture (Stretch-Induced Contraction Model)
-
Objective: To determine the effect of this compound on mechanically induced myometrial contractility.[7]
-
Methodology:
-
Tissue Collection: Myometrial biopsies are obtained from women undergoing planned term cesarean sections.
-
Explant Culture: Small explants of myometrial tissue are cultured under low or high mechanical tension for a defined period (e.g., 20 hours).[7]
-
Treatment: Cultures are exposed to vehicle or varying concentrations of this compound (e.g., 10 nM, 1 µM).[7]
-
Analysis:
-
Contractility: Contractile properties of the tissue can be assessed.
-
Signaling Protein Analysis: Tissue is harvested, and protein lysates are analyzed via Western blot for key signaling molecules, such as the phosphorylation of ERK1/2, to determine pathway activation.[7]
-
-
Conclusion
This compound is a highly potent and selective non-peptide oxytocin receptor antagonist with a distinct pharmacological profile. Preclinical data from rodent and non-human primate models consistently demonstrate its efficacy in suppressing uterine contractions and delaying delivery. Human clinical trials, though limited by early termination, provided proof-of-concept for its tocolytic effects. Compared to the peptide antagonist Atosiban, this compound offers the advantages of high selectivity and a different mechanism of action that avoids the partial agonist activity seen with Atosiban. These characteristics underscore its potential as a valuable therapeutic agent for the management of preterm labor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrcog.org [ijrcog.org]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
Benchmarking Retosiban's Safety Profile Against Other Oxytocin Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of Retosiban, a selective oxytocin receptor antagonist, with other agents in its class, including Atosiban, Barusiban, and Epelsiban. The information presented is based on available preclinical and clinical trial data to support research and development in tocolytic therapy.
Comparative Safety and Tolerability of Oxytocin Antagonists
The following tables summarize the reported adverse events from clinical trials of this compound, Atosiban, and Epelsiban. It is important to consider that these trials varied in design, patient populations, and primary indications, which may limit direct comparisons.
Table 1: Maternal Adverse Events in Preterm Labor Clinical Trials
| Adverse Event | This compound (Phase 2, vs. Placebo)[1][2] | Atosiban (vs. Beta-agonists)[3] | Atosiban (Prospective Study)[4] |
| Any Adverse Event | 47% (14/30) | Not Reported | 11.08% (45/406) |
| Serious Adverse Events | 7% (2/30) | Not Reported | Not Reported |
| Cardiovascular Events | No significant changes in blood pressure reported[1] | 8.3% | Tachycardia (2.46%)[4] |
| Nausea | Not Reported | Not Reported | 2.71%[4] |
| Headache | Not Reported | Not Reported | 1.97%[4] |
| Discontinuation due to AE | Not Reported | 1.1%[3] | 1.23%[4] |
Note: Comprehensive safety data for Barusiban in human preterm labor trials is limited in the public domain.
Table 2: Neonatal and Infant Adverse Events
| Outcome | This compound (Phase 2, vs. Placebo)[1] | This compound (ARIOS Follow-up, vs. Comparator*)[5] | Atosiban |
| Any Adverse Event | 13% (4/30) | Not Reported | Not Reported |
| Serious Adverse Events | 7% (2/30) | 6.1% (3/49)[5] | Not Reported |
| Neurodevelopmental Delay (24 months) | Not Assessed | 8% (2/25)[5] | Not Reported |
The comparator group in the ARIOS follow-up study included infants exposed to placebo or atosiban.[5]
Table 3: Adverse Events of Epelsiban in a Premature Ejaculation Clinical Trial (Phase 2, vs. Placebo) [6]
| Adverse Event | Epelsiban 50 mg | Epelsiban 150 mg | Placebo |
| Headache | Rates were similar across all groups[6] | Rates were similar across all groups[6] | Rates were similar across all groups[6] |
Epelsiban was reported to be well-tolerated in this study for a different indication.[6]
Experimental Protocols
The methodologies for assessing the safety of these oxytocin antagonists are guided by rigorous clinical trial protocols and preclinical safety pharmacology studies.
Generalized Clinical Trial Protocol for Tocolytic Safety Assessment
A typical clinical trial to evaluate the safety of a tocolytic agent like this compound involves the following key steps:
-
Study Design: Most commonly, these are randomized, double-blind, and controlled against a placebo or an active comparator such as Atosiban.[1][7]
-
Participant Selection: The study population typically consists of pregnant women experiencing spontaneous preterm labor within a specific gestational age range, for example, between 24 and 34 weeks.[8][9]
-
Drug Administration: The investigational drug is administered according to a predefined dosage and route, often an initial intravenous loading dose followed by a continuous infusion.[10]
-
Comprehensive Safety Monitoring:
-
Maternal Assessment: Involves continuous monitoring of vital signs, regular electrocardiograms (ECGs), and frequent laboratory tests of blood and urine.[1] All adverse events (AEs) and serious adverse events (SAEs) are meticulously recorded and evaluated for their potential relationship to the study drug.
-
Fetal and Neonatal Assessment: Fetal well-being is monitored through continuous fetal heart rate tracking and periodic ultrasounds.[11] Post-delivery, neonatal health is assessed using Apgar scores, birth weight measurements, and a thorough physical examination.[4] Some studies may incorporate long-term follow-up to evaluate neurodevelopmental outcomes in infants.[5]
-
-
Data Analysis: The incidence, severity, and nature of all adverse events are statistically compared between the treatment and control groups to determine the safety profile of the investigational drug.
Preclinical Safety Pharmacology
In line with international regulatory guidelines (ICH S7A & S7B), all new drug candidates, including oxytocin antagonists, undergo a battery of preclinical safety pharmacology studies to identify any potential adverse effects on major physiological systems before they are tested in humans.[12] These studies typically include:
-
Central Nervous System Evaluation: To assess effects on behavior, motor coordination, and other neurological functions.
-
Cardiovascular System Evaluation: This includes in vitro assays, such as the hERG assay, to screen for the potential to cause cardiac arrhythmias, as well as in vivo studies in animals to monitor blood pressure, heart rate, and ECG.
-
Respiratory System Evaluation: To assess any effects on respiratory rate and function.
Visualizing Mechanisms and Processes
Oxytocin Receptor Signaling Pathway and Antagonist Action
The following diagram illustrates the intracellular signaling cascade initiated by oxytocin binding to its receptor, leading to myometrial contraction, and how oxytocin antagonists like this compound block this process.
Caption: Oxytocin receptor signaling and antagonist inhibition.
Experimental Workflow for Clinical Trial Safety Assessment
This diagram provides a high-level overview of the process for evaluating the safety of a new oxytocin antagonist within a clinical trial setting.
Caption: Workflow for clinical trial safety assessment.
References
- 1. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of spontaneous preterm labour with this compound: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalspress.com [journalspress.com]
- 5. Safety and Outcomes in Infants Born to Mothers Participating in this compound Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
A Systematic Review of Clinical Trial Data for Retosiban: A Comparison with Other Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Retosiban, a selective oral oxytocin receptor antagonist, has been investigated as a potential tocolytic agent for the management of preterm labor. This guide provides a systematic review of the available clinical trial data for this compound, comparing its performance against other oxytocin receptor antagonists, primarily Atosiban, and placebo. The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current evidence base for this compound.
Comparative Efficacy and Safety of this compound
A systematic review and meta-analysis of three randomized clinical trials including a total of 116 patients found no significant differences between this compound and placebo in key efficacy outcomes for managing preterm labor.[1] The review concluded that with the limited high-quality evidence available, this compound demonstrates no clear benefit over placebo.[1][2] However, it was noted for its favorable safety profile and oral bioavailability, warranting further investigation.[1][2]
Efficacy in Preterm Labor
Table 1: Comparison of Efficacy Outcomes for this compound vs. Placebo and Atosiban
| Outcome | This compound vs. Placebo (Pooled Data)[1] | This compound vs. Placebo (Phase 2 Trial)[6][7] | This compound vs. Atosiban (Terminated Phase III Trial)[3][4][8] |
| Births at term | RR = 0.41 (p=0.02) | 18.7% vs. 47.2% (RR=0.38) | Not Reported |
| Births ≤7 days from first treatment | RR = 0.59 (p=0.23) | 0% vs. 17.6% | Not Reported |
| Administration of rescue tocolytic | RR = 0.36 (p=0.07) | Not Reported | Not Reported |
| Time to delivery (TTD) | Not Reported | Mean difference 8.2 days | Adjusted mean TTDs: 32.51 days vs. 33.71 days (p > 0.05) |
| Uterine quiescence | Not Reported | 62% vs. 41% | Not Reported |
RR: Relative Risk
Maternal and Neonatal Safety
The available data suggests that this compound has a favorable safety profile with adverse events being no more common than with placebo or Atosiban.[3][4][5]
Table 2: Comparison of Safety Outcomes for this compound vs. Placebo
| Outcome | This compound | Placebo | Statistical Significance | Reference |
| Maternal Adverse Events | [1] | |||
| Headache | No significant difference | No significant difference | p > 0.05 | [1] |
| Anemia | No significant difference | No significant difference | p > 0.05 | [1] |
| Constipation | No significant difference | No significant difference | p > 0.05 | [1] |
| Urinary Tract Infection | No significant difference | No significant difference | p > 0.05 | [1] |
| Neonatal Outcomes | [1] | |||
| Apgar score at 1 min | No significant difference | No significant difference | p = 0.88 | [1] |
| Apgar score at 5 min | No significant difference | No significant difference | p = 0.69 | [1] |
| Neonatal weight | No significant difference | No significant difference | p = 0.23 | [1] |
| Neonatal head circumference | No significant difference | No significant difference | p = 0.55 | [1] |
| Malnutrition | No significant difference | No significant difference | p = 0.27 | [1] |
| Hyperbilirubinemia | RR = 0.56 | - | p = 0.21 | [1] |
| Jaundice | RR = 1.21 | - | p = 0.84 | [1] |
| Respiratory distress | RR = 0.53 | - | p = 0.49 | [1] |
| Tachypnea | RR = 0.40 | - | p = 0.42 | [1] |
Mechanism of Action
This compound is a competitive antagonist of the oxytocin receptor, which blocks oxytocin-mediated contractions of the uterine smooth muscle.[9] It has a high affinity for the oxytocin receptor and over 1400-fold selectivity over the related vasopressin receptors.[9][10] Studies have shown that this compound can prevent stretch-induced human myometrial contractility through inverse agonism of the oxytocin receptor.[11] This effect is mediated through the inhibition of the ERK1/2 signaling pathway.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]
- 5. "Randomized trials of this compound versus placebo or atosiban in spontaneo" by George Saade, Andrew Shennan et al. [institutionalrepository.aah.org]
- 6. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of spontaneous preterm labour with this compound: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Retosiban and Atosiban's Molecular Interactions with the Oxytocin Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular interactions of two prominent oxytocin receptor antagonists, Retosiban and Atosiban. The following sections detail their binding affinities, differential effects on downstream signaling pathways, and the experimental methodologies used to elucidate these characteristics.
This compound, a non-peptide antagonist, and Atosiban, a peptide-based analogue of oxytocin, both target the oxytocin receptor (OTR), a G-protein coupled receptor crucial in regulating uterine contractions. However, their molecular interactions and subsequent cellular responses exhibit significant differences, positioning them uniquely in therapeutic and research contexts. This compound consistently demonstrates higher potency and selectivity for the oxytocin receptor compared to Atosiban.[1]
Quantitative Comparison of Receptor Interaction
The binding affinity and functional potency of this compound and Atosiban at the human oxytocin receptor have been quantified through various in vitro assays. The data consistently indicates this compound's superior affinity for the receptor.
| Parameter | This compound | Atosiban | Reference(s) |
| Binding Affinity (Ki) | 0.65 nM (human OTR) | 3.55 nM (human uterine smooth muscle cells) | [2][3][4] |
| Functional Potency (IC50) | Not explicitly found | 5 nM (inhibition of oxytocin-induced Ca2+ increase) | [5] |
| Relative Potency | >15-fold more potent than Atosiban | - | [1] |
Differentiated Signaling Pathways
A critical distinction between this compound and Atosiban lies in their influence on the oxytocin receptor's downstream signaling cascades. While both are classified as antagonists, Atosiban exhibits biased agonism, a characteristic not observed with this compound.
The canonical signaling pathway for the oxytocin receptor upon agonist binding involves coupling to the Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.
This compound acts as a pure, competitive antagonist of the Gq-mediated pathway.[6] It effectively blocks oxytocin-induced IP3 production and has even been shown to inhibit the basal production of IP3 in the absence of oxytocin.[6] Furthermore, this compound does not appear to engage Gαi protein signaling pathways.[6]
Atosiban , in contrast, demonstrates a more complex interaction. While it antagonizes the Gq pathway, it also functions as a biased agonist by activating Gαi protein-mediated signaling.[7] This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the nuclear factor-κB (NF-κB) pathway.[5][7] This Gαi-mediated signaling is independent of the Gαq pathway and can lead to pro-inflammatory effects and inhibition of cell growth.[5][7]
Signaling Pathway Diagrams
Experimental Protocols
The characterization of this compound and Atosiban's interactions with the oxytocin receptor relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the compounds for the oxytocin receptor.
Objective: To measure the displacement of a radiolabeled ligand from the oxytocin receptor by this compound or Atosiban.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-Oxytocin.
-
Unlabeled competitors: this compound, Atosiban, and unlabeled Oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and dilute the cell membranes expressing the oxytocin receptor to a predetermined optimal concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]-Oxytocin, 100 µL diluted membranes.
-
Non-specific Binding: 50 µL unlabeled Oxytocin (at a high concentration, e.g., 1 µM), 50 µL [3H]-Oxytocin, 100 µL diluted membranes.
-
Competition Binding: 50 µL of serial dilutions of this compound or Atosiban, 50 µL [3H]-Oxytocin, 100 µL diluted membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound and Atosiban in blocking oxytocin-induced calcium release.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-K1/OXTR or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Oxytocin (agonist).
-
This compound and Atosiban.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the oxytocin receptor-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer. Incubate in the dark at 37°C for 1 hour, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound and Atosiban in Assay Buffer.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the antagonist (this compound or Atosiban) dilutions to the wells and incubate for a predetermined time.
-
Inject a fixed concentration of oxytocin (typically the EC80 concentration) into the wells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: Determine the peak fluorescence response after oxytocin addition for each antagonist concentration. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC50 value.
cAMP and Phospho-ERK1/2 Assays
These assays are used to investigate the differential coupling to Gαi signaling pathways.
cAMP Assay (for Gαi activity):
-
Principle: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measures the ability of a compound to prevent the forskolin-stimulated increase in cAMP.
-
Brief Protocol:
-
Culture OTR-expressing cells.
-
Pre-incubate cells with this compound or Atosiban.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of the antagonist.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Atosiban, acting as a Gαi agonist, will decrease forskolin-stimulated cAMP levels, whereas this compound is not expected to have this effect.[6]
-
Phospho-ERK1/2 Assay:
-
Principle: Activation of the Gαi pathway can lead to the phosphorylation and activation of ERK1/2.
-
Brief Protocol:
-
Culture OTR-expressing cells and serum-starve them to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound or Atosiban for a specific time period.
-
Lyse the cells to extract proteins.
-
Measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 using methods like Western Blotting, ELISA, or TR-FRET assays.
-
Atosiban is expected to increase p-ERK1/2 levels, while this compound is not.[6]
-
Conclusion
The molecular interactions of this compound and Atosiban with the oxytocin receptor, while both resulting in antagonism of uterine contractions, are mechanistically distinct. This compound functions as a high-affinity, selective, and pure competitive antagonist of the canonical Gq signaling pathway. In contrast, Atosiban, a less potent antagonist, exhibits biased agonism by activating Gαi-mediated signaling, leading to downstream effects on pathways such as ERK1/2 and NF-κB. This fundamental difference in their molecular pharmacology is critical for the interpretation of research data and for the strategic development of future oxytocin receptor modulators. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other novel compounds targeting the oxytocin system.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle [pubmed.ncbi.nlm.nih.gov]
- 7. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of Retosiban for Preterm Labor: A Biomarker-Based Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Retosiban, an orally active oxytocin receptor antagonist, with other tocolytic agents for the management of preterm labor. The focus is on the validation of biomarkers to objectively assess therapeutic efficacy, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a competitive antagonist of the oxytocin receptor, a G-protein coupled receptor crucial for uterine contractions during labor.[1] By blocking the binding of oxytocin to its receptor, this compound effectively inhibits the downstream signaling cascade that leads to myometrial smooth muscle contraction, thereby delaying preterm labor.[1] Its high selectivity for the oxytocin receptor over the closely related vasopressin receptors minimizes potential off-target effects.[1]
Biomarkers for Assessing Therapeutic Effect
The therapeutic effect of this compound and other tocolytics can be assessed at both the physiological and molecular level. Key biomarkers include the direct measurement of uterine activity and the quantification of downstream signaling molecules.
Physiological Biomarker: Uterine Contraction Frequency
The primary indicator of tocolytic efficacy is the reduction in the frequency and intensity of uterine contractions.
Table 1: Comparison of Tocolytic Effects on Uterine Contraction Frequency
| Tocolytic Agent | Dosage and Administration | Baseline Contraction Frequency (contractions/hour) | Post-treatment Contraction Frequency (contractions/hour) | Percentage of Patients Achieving Uterine Quiescence | Reference |
| This compound | 6 mg IV loading dose over 5 min, followed by 6 mg/h continuous infusion | 12.5 (mean) | 3.7 (at 6 hours) | 62% | [2] |
| Atosiban | 300 µ g/min IV infusion for 2 hours | >4 | - | 55.3% mean decrease in frequency | [3] |
| Placebo | Saline IV infusion | 12.9 (mean) | 5.3 (at 6 hours) | 41% | [2] |
Molecular Biomarkers: Downstream Signaling Molecules
This compound's antagonism of the oxytocin receptor directly impacts intracellular signaling pathways. Key molecular biomarkers include inositol 1,4,5-trisphosphate (IP3) and phosphorylated extracellular signal-regulated kinase (p-ERK1/2).
Table 2: Comparative Effects of Tocolytics on Molecular Biomarkers in Myometrial Cells
| Tocolytic Agent | Effect on IP3 Production | Effect on Stretch-Induced p-ERK1/2 | Agonist Activity at Oxytocin Receptor | Reference |
| This compound | Inhibits basal and oxytocin-induced IP3 production | Prevents phosphorylation | No | [1][4] |
| Atosiban | Inhibits oxytocin-induced IP3 production | Stimulates ERK1/2 phosphorylation | Yes (at micromolar concentrations) | [1][5][6] |
| Epelsiban | Inhibits oxytocin-induced IP3 production | No effect | No | [1] |
Signaling Pathways and Experimental Workflow
Oxytocin Receptor Signaling Pathway and this compound's Mechanism of Action
Oxytocin binding to its Gq-coupled receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca2+) and subsequent myometrial contraction. This compound competitively blocks the initial binding of oxytocin, thereby inhibiting this entire cascade.
Figure 1. Oxytocin Receptor Signaling Pathway and this compound's Antagonistic Action.
Experimental Workflow for Biomarker Validation
The validation of biomarkers for assessing tocolytic efficacy typically involves a multi-step process, from in vitro cell-based assays to ex vivo tissue analysis and in vivo clinical studies.
Figure 2. General Experimental Workflow for Tocolytic Biomarker Validation.
Experimental Protocols
Measurement of Uterine Contractions (Tocodynamometry)
Objective: To quantify the frequency, duration, and intensity of uterine contractions in patients with preterm labor.
Methodology:
-
An external tocodynamometer is placed on the maternal abdomen over the uterine fundus.
-
The device detects changes in the firmness of the uterus, which are recorded as contractions.
-
Continuous monitoring is performed for a baseline period (e.g., 30-60 minutes) before administration of the tocolytic agent.
-
Following drug administration, monitoring is continued, and data is collected at specified time points (e.g., every hour).
-
Data analysis involves counting the number of contractions within a defined time interval (e.g., per hour or per 30 minutes) and measuring the duration of each contraction.[7]
Inositol 1,4,5-Trisphosphate (IP3) Measurement in Myometrial Cells
Objective: To quantify the intracellular concentration of IP3 in myometrial cells following treatment with tocolytic agents.
Methodology:
-
Cell Culture and Treatment: Primary human myometrial cells are cultured to confluence. Cells are then treated with the tocolytic agent (e.g., this compound, Atosiban) at various concentrations for a specified duration, followed by stimulation with oxytocin.
-
Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular components.
-
IP3 Assay: The concentration of IP3 in the cell lysate is determined using a competitive binding assay. Commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits are commonly used.[8][9][10][11] These assays typically involve the competition between labeled IP3 and the IP3 in the sample for binding to a specific anti-IP3 antibody.
-
Data Analysis: The amount of bound labeled IP3 is inversely proportional to the concentration of IP3 in the sample. A standard curve is generated using known concentrations of IP3 to determine the concentration in the experimental samples.
Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To determine the level of phosphorylated ERK1/2 (p-ERK1/2) in myometrial cells as a measure of MAP kinase pathway activation.
Methodology:
-
Cell Culture and Treatment: Myometrial cells are cultured and treated with tocolytic agents and/or subjected to mechanical stretch to induce ERK1/2 phosphorylation.
-
Protein Extraction: Cells are lysed, and total protein is extracted. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-ERK1/2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the relative level of ERK1/2 phosphorylation.[12][13][14][15]
Conclusion
The validation of both physiological and molecular biomarkers is essential for the objective assessment of this compound's therapeutic effect. Uterine contraction frequency provides a direct clinical measure of efficacy, while the analysis of downstream signaling molecules such as IP3 and p-ERK1/2 offers insights into the specific mechanism of action and allows for a more nuanced comparison with other tocolytic agents. The distinct pharmacological profile of this compound, particularly its lack of agonist activity at the oxytocin receptor, highlights its potential as a highly specific and effective tocolytic for the management of preterm labor.
References
- 1. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a 'biased agonist' mechanism [iris.unito.it]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Inositol 1,4,5-trisphosphate and oxytocin binding in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Retosiban
For researchers and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like Retosiban, a potent and selective oxytocin receptor antagonist, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to proper handling and personal protective equipment (PPE) guidelines is paramount. This compound, like many peptide-based compounds, requires careful handling to minimize exposure risks.
General Handling Precautions for Peptides:
-
Always handle lyophilized powders in a fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[1]
-
Wear appropriate chemical-resistant gloves, such as nitrile gloves, and change them immediately if they become contaminated.[1]
-
Safety glasses or goggles are mandatory to protect against accidental splashes, particularly when working with solutions.[1]
-
A lab coat or protective gown should be worn over personal clothing.[1]
-
Confine all handling of this compound to a designated and clean laboratory area to prevent cross-contamination.[1]
Step-by-Step Disposal Procedure for this compound
-
Initial Assessment and Waste Classification : Determine if the this compound waste is classified as hazardous. While this compound itself is not explicitly listed as a hazardous waste by the EPA, it is prudent to handle it as such due to its potent biological activity.[2] Consult your institution's Environmental Health and Safety (EH&S) department for guidance on classification.
-
Waste Segregation :
-
Solid Waste : Collect all solid this compound waste, including unused or expired lyophilized powder, contaminated vials, and PPE (gloves, weigh boats, etc.), in a designated, clearly labeled hazardous waste container.[1] These are often color-coded, with black containers frequently used for RCRA hazardous pharmaceutical waste.
-
Liquid Waste : Unused this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Never pour this compound solutions down the drain. [1][2][3] This practice can lead to contamination of water supplies.[3][4]
-
Sharps : Any sharps, such as needles or syringes used for administering this compound solutions, must be disposed of in a designated sharps container for pharmaceutical waste.[5]
-
-
Container Management :
-
Ensure all waste containers are secure, leak-proof, and properly labeled with the contents ("this compound Waste," chemical formula, and any relevant hazard symbols).
-
Do not overfill waste containers.
-
-
Final Disposal :
-
Coordinate with your institution's EH&S department for the pickup and disposal of the hazardous waste.[1]
-
Disposal must be carried out by a licensed hazardous waste disposal contractor.[1] The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2]
-
Quantitative Data Summary
While specific quantitative data on this compound's environmental fate and toxicity are limited in the public domain, the following table summarizes its known physicochemical and pharmacological properties relevant to its handling and stability.
| Property | Value | Source |
| Molar Mass | 494.592 g/mol | [6] |
| Solubility | Good (> 0.22 mg/ml) | [6] |
| LogD | 2.2 | [6] |
| Binding Affinity (Ki) | 0.65 nM (human oxytocin receptor) | [6][7][8] |
| Storage (Lyophilized) | Long-term at -20°C or colder | [9][10][11] |
| Storage (Solution) | Short-term at -20°C (1 month) or -80°C (6 months) | [7][8] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. peptide24.store [peptide24.store]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Essential Safety and Handling Precautions for Retosiban
Disclaimer: No publicly available Safety Data Sheet (SDS) for Retosiban was found. The following guidance is based on general safety protocols for handling potent, non-hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS from the supplier before handling this compound to ensure the highest level of safety. A thorough risk assessment should be conducted for all procedures involving this compound.
This compound is an oxytocin receptor antagonist that has been investigated for the treatment of preterm labor. As with any investigational drug, proper handling and safety procedures are paramount to protect laboratory personnel from potential exposure and to ensure the integrity of the research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety glasses with side shields or chemical safety goggles.[1][2] | Nitrile or neoprene gloves (double gloving recommended).[1] | Disposable gown or a dedicated lab coat.[1][2] | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization. |
| Handling solutions | Safety glasses with side shields. | Nitrile or neoprene gloves.[1] | Lab coat.[2] | Generally not required if handled in a well-ventilated area or a chemical fume hood. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
Preparation and Handling
-
Designated Area: All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne particles.[3]
-
Weighing: When weighing the powdered compound, use a containment balance or perform the task within a fume hood to prevent inhalation of fine particles.
-
Solution Preparation: Prepare solutions in a well-ventilated area. When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm.
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention if irritation or other symptoms develop.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Spill Cleanup:
-
Minor Spills: For small spills, alert others in the area.[4] Wearing appropriate PPE, cover the spill with an absorbent material.[4][5] Collect the residue into a sealed container for proper disposal.[4][5] Clean the spill area with a suitable disinfectant or detergent.[5]
-
Major Spills: Evacuate the immediate area and alert your laboratory's safety officer or emergency response team.[4] Prevent the spread of the spill if it is safe to do so.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Categorization: this compound is not currently classified as a hazardous waste under RCRA. Therefore, it should be managed as a non-hazardous pharmaceutical waste.[6]
-
Disposal Method:
-
Incineration: The recommended method for disposing of non-hazardous pharmaceutical waste is incineration by a licensed waste disposal contractor.[6][7] This ensures the complete destruction of the compound.
-
Segregation: Collect all waste materials contaminated with this compound (e.g., unused compound, contaminated gloves, absorbent materials) in a clearly labeled, sealed container separate from regular trash.[8]
-
-
What to Avoid:
Visual Guidance: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling potent pharmaceutical compounds like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. ocpinfo.com [ocpinfo.com]
- 3. Personal Protective Equipment is PPE [hctsolutions.com]
- 4. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 5. westlab.com [westlab.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 9. Non-hazardous, Non-DEA - Medical Waste Services [medxwaste.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
